molecular formula C17H20O5 B12370317 Murpanicin

Murpanicin

Cat. No.: B12370317
M. Wt: 304.34 g/mol
InChI Key: GDLSTIJVZWVVPB-RDJZCZTQSA-N
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Description

8-[(1S,2S)-1-ethoxy-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one has been reported in Glycosmis pentaphylla, Murraya paniculata, and other organisms with data available.

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

8-[(1S,2S)-1-ethoxy-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one

InChI

InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3/t15-,17-/m0/s1

InChI Key

GDLSTIJVZWVVPB-RDJZCZTQSA-N

Isomeric SMILES

CCO[C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)[C@H](C(=C)C)O

Canonical SMILES

CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O

Origin of Product

United States

Foundational & Exploratory

General Workflow for the Discovery and Isolation of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search of scientific literature and databases has yielded no information on a compound referred to as "Murpanicin." This suggests that "this compound" may be a novel, recently discovered, or proprietary substance not yet documented in publicly accessible resources. It is also possible that the name is a misspelling of a different compound.

Due to the lack of available data, a technical guide on the discovery, isolation, and experimental protocols for "this compound" cannot be provided at this time. Further clarification on the name or any alternative nomenclature would be necessary to conduct a more targeted and effective search.

For researchers, scientists, and drug development professionals interested in the discovery of novel antimicrobial compounds, the general principles and methodologies outlined below for similar natural products can serve as a foundational guide.

The process of discovering and isolating a new natural product, such as an antibiotic, typically follows a structured workflow. This workflow is designed to systematically identify a source organism, extract and purify the active compound, and characterize its chemical structure and biological activity.

A Source Organism Identification (e.g., microbial fermentation, plant extraction) B Crude Extract Preparation A->B C Bioassay-Guided Fractionation B->C D Isolation of Pure Compound (e.g., HPLC, chromatography) C->D E Structural Elucidation (e.g., NMR, Mass Spectrometry) D->E F Biological Activity Characterization (e.g., MIC, cytotoxicity assays) D->F G Mechanism of Action Studies F->G

Figure 1. A generalized workflow for the discovery and characterization of novel bioactive natural products.

Hypothetical Signaling Pathway Inhibition

While no information exists for "this compound," many antibiotics function by inhibiting crucial bacterial signaling or biosynthetic pathways. For instance, a common target is the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall integrity. The "Mur" enzymes (e.g., MurA-MurF) are critical components of this pathway.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_GlcNAc UDP-GlcNAc MurA MurA/MurB UDP_GlcNAc->MurA UDP_MurNAc UDP-MurNAc MurC MurC UDP_MurNAc->MurC UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala MurD MurD UDP_MurNAc_L_Ala->MurD UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-Ala-D-Glu MurE_F MurE/MurF UDP_MurNAc_L_Ala_D_Glu->MurE_F UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Transglycosylase Transglycosylase Lipid_II->Transglycosylase Peptidoglycan Peptidoglycan MurA->UDP_MurNAc MurC->UDP_MurNAc_L_Ala MurD->UDP_MurNAc_L_Ala_D_Glu MurE_F->UDP_MurNAc_pentapeptide MraY->Lipid_I MurG->Lipid_II Transglycosylase->Peptidoglycan Inhibitor Hypothetical 'this compound' Target Inhibitor->MurC

Figure 2. A simplified diagram of the bacterial peptidoglycan biosynthesis pathway, indicating a hypothetical point of inhibition by a novel antibiotic.

Should more information regarding "this compound" become available, a comprehensive technical guide will be developed to meet the specifications of the original request.

Murpanicin: A Technical Overview of a Novel TRPV2 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murpanicin, also known as Murraxocin, is a naturally occurring coumarin that has garnered scientific interest due to its activity as a transient receptor potential vanilloid 2 (TRPV2) channel inhibitor. Exhibiting significant anti-inflammatory and insecticidal properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and known mechanistic insights of this compound, tailored for professionals in the fields of pharmacology and drug discovery.

Chemical Structure and Properties

This compound is classified as a coumarin, a class of benzopyrone compounds widely found in the plant kingdom. The definitive chemical structure of this compound is presented below.

Chemical Structure of this compound (Murraxocin)

Caption: The chemical structure of this compound.

Table 1: Predicted 13C NMR Data for Murraxocin

Atom No.Chemical Shift (ppm)
Data not available in search resultsData not available in search results

Note: This data is based on computational predictions and awaits experimental verification.

Biological Activity and Quantitative Data

This compound has been identified as an inhibitor of the TRPV2 channel, a non-selective cation channel involved in a variety of physiological and pathological processes, including inflammation, immune response, and cardiac function. The inhibitory activity of this compound on this channel is the basis for its observed anti-inflammatory effects.

A key quantitative measure of its anti-inflammatory potential has been determined in a murine macrophage cell line.

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell LineAssayIC50 (µM)Reference
RAW264.7Anti-inflammatory activity43.3[1]

This IC50 value indicates the concentration of this compound required to inhibit 50% of the inflammatory response in this cellular model, providing a benchmark for its potency.

Mechanism of Action: TRPV2 Inhibition

The primary mechanism of action for this compound's biological effects is the inhibition of the TRPV2 ion channel. TRPV2 channels are known to be regulated by complex signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, and their activation often involves translocation from intracellular vesicles to the plasma membrane.

While the precise molecular interactions between this compound and the TRPV2 channel have not been fully elucidated, the inhibitory action of other coumarins on related TRP channels offers potential insights. For instance, the coumarin osthole has been shown to inhibit the TRPV3 channel by binding to allosteric sites, leading to a conformational change that closes the channel pore. It is plausible that this compound employs a similar allosteric inhibition mechanism to block ion influx through the TRPV2 channel.

Below is a generalized representation of the TRPV2 signaling pathway and the putative inhibitory point of this compound.

TRPV2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Stimulus Stimulus PI3K_Pathway PI3K Pathway Stimulus->PI3K_Pathway activates TRPV2 TRPV2 Ca_Influx Ca2+ Influx TRPV2->Ca_Influx mediates Translocation Translocation PI3K_Pathway->Translocation Vesicle TRPV2-containing Vesicle Vesicle->Translocation Translocation->TRPV2 promotes insertion Cellular_Response Cellular Response (e.g., Inflammation) Ca_Influx->Cellular_Response triggers This compound This compound This compound->TRPV2 inhibits

Caption: Generalized TRPV2 signaling pathway and proposed inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not extensively documented in publicly available literature. However, general methodologies for the isolation of coumarins from Murraya species and for screening TRPV2 inhibitors can be adapted for research purposes.

General Protocol for Isolation of Coumarins from Murraya paniculata

This protocol provides a general framework; specific solvent systems and chromatographic conditions would require optimization for the targeted isolation of this compound.

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves and stems of Murraya paniculata) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol.

    • The resulting extracts are concentrated under reduced pressure to yield crude extracts.

  • Chromatographic Separation:

    • The crude extracts are fractionated using column chromatography over silica gel.

    • A gradient elution system, typically starting with non-polar solvents (e.g., hexane) and gradually increasing in polarity (e.g., by adding ethyl acetate), is employed to separate the components.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or by using high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation:

    • The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for a Cell-Based TRPV2 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against the TRPV2 channel.

  • Cell Culture and Transfection:

    • A suitable host cell line (e.g., HEK293 cells) is cultured under standard conditions.

    • Cells are transiently or stably transfected with a plasmid encoding the human or rodent TRPV2 channel.

  • Calcium Imaging:

    • Transfected cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

    • The baseline intracellular calcium concentration ([Ca2+]i) is measured using a fluorescence plate reader or microscope.

  • Compound Incubation and Channel Activation:

    • Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.

    • The TRPV2 channel is then activated using a known agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB) or a physical stimulus (e.g., heat or osmotic stress).

  • Data Analysis:

    • The change in fluorescence intensity, corresponding to the influx of calcium through the TRPV2 channel, is recorded.

    • The inhibitory effect of the compound is calculated by comparing the agonist-induced calcium response in the presence and absence of the compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

TRPV2_Assay_Workflow Start Start Cell_Culture Culture Host Cells (e.g., HEK293) Start->Cell_Culture Transfection Transfect with TRPV2 plasmid Cell_Culture->Transfection Dye_Loading Load with Ca2+ sensitive dye Transfection->Dye_Loading Compound_Incubation Incubate with this compound (or vehicle) Dye_Loading->Compound_Incubation Activation Activate TRPV2 (e.g., with 2-APB) Compound_Incubation->Activation Measurement Measure intracellular Ca2+ levels Activation->Measurement Analysis Calculate % inhibition and IC50 Measurement->Analysis End End Analysis->End

Caption: A typical experimental workflow for a TRPV2 inhibition assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory activity mediated through the inhibition of the TRPV2 channel. Its coumarin scaffold provides a valuable starting point for medicinal chemistry efforts aimed at developing more potent and selective TRPV2 inhibitors. Future research should focus on the total synthesis of this compound to enable further pharmacological evaluation and structure-activity relationship studies. Elucidation of the precise binding site and inhibitory mechanism on the TRPV2 channel will be critical for the rational design of next-generation therapeutics targeting this important ion channel. Furthermore, in vivo studies are warranted to validate the therapeutic potential of this compound in models of inflammatory diseases and other TRPV2-related pathologies.

References

The Murpanicin Natural Product Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Isolation, Characterization, and Biological Potential of a Promising Coumarin

The Murpanicin natural product family, a group of coumarins primarily isolated from the plant genus Murraya, represents a promising area of research for drug development professionals. This compound itself, a key member of this family, has demonstrated noteworthy anti-inflammatory properties, drawing attention to its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current scientific knowledge surrounding this compound, including its structure, isolation, and known biological activities, with a focus on quantitative data and detailed experimental methodologies.

Core Structure and Physicochemical Properties

This compound is classified as an 8-prenylated coumarin, characterized by a C-8 substituted 5,7-dimethoxycoumarin core. The precise stereochemistry and full spectroscopic characterization are essential for understanding its structure-activity relationship.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyDataReference
Molecular Formula C₁₈H₂₀O₆N/A
Molecular Weight 332.35 g/mol N/A
Mass Spectrometry (m/z) [M+H]⁺, detailed fragmentation available[1]
¹H NMR (CDCl₃, MHz) Data not available in publicly accessible literature
¹³C NMR (CDCl₃, MHz) Data not available in publicly accessible literature
UV λmax (MeOH) Data not available in publicly accessible literature
IR (KBr) νmax Data not available in publicly accessible literature

Isolation and Purification

This compound is naturally found in various parts of plants from the Murraya genus, with Murraya paniculata being a prominent source.[1] The isolation of this compound typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: General Isolation of Coumarins from Murraya paniculata

This protocol provides a general methodology for the extraction and isolation of coumarins, including this compound, from the leaves and stems of Murraya paniculata.

  • Extraction:

    • Air-dried and powdered leaves and stems of M. paniculata are extracted exhaustively with 95% ethanol at room temperature.

    • The solvent is then removed under reduced pressure to yield a crude extract.[2]

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Coumarins are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel.

    • A gradient elution system, commonly starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the different components.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light.

  • Purification:

    • Fractions containing compounds with similar TLC profiles are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.[2]

G plant_material Dried, powdered Murraya paniculata extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction column_chrom Silica Gel Column Chromatography etOAc_fraction->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc purification Preparative TLC / HPLC tlc->purification Fractions with target compound This compound Pure this compound purification->this compound

Figure 1. General workflow for the isolation of this compound.

Biological Activity

This compound has been noted for its anti-inflammatory effects.[1] While specific quantitative data for this compound is limited in the available literature, studies on related coumarins from Murraya species provide context for its potential bioactivities.

Table 2: Biological Activities of this compound and Related Coumarins

CompoundBiological ActivityAssayResults (IC₅₀/MIC)Reference
This compound Anti-inflammatoryNot specified"Obvious anti-inflammatory effect"[1]
Related Coumarins from Murraya alata Anti-inflammatoryNitric oxide production in BV-2 microglial cellsIC₅₀ values in the range of 18.30–30.84 μM[3]
Related Coumarins from Murraya alata 5-Lipoxygenase (5-LOX) inhibition5-LOX inhibitory assayIC₅₀ values in the range of 2.08–10.26 μM[3]

Biosynthesis

The biosynthesis of this compound follows the general phenylpropanoid pathway to produce the coumarin core, which is then further modified. The key steps involve the formation of umbelliferone, followed by prenylation at the C-8 position and subsequent modifications of the prenyl side chain.

G phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H umbelliferone Umbelliferone p_coumaric_acid->umbelliferone Multiple Steps prenylation C8-Prenylation umbelliferone->prenylation prenylated_intermediate 8-Prenylumbelliferone derivative prenylation->prenylated_intermediate dmpp DMAPP dmpp->prenylation modifications Side Chain Modifications (Hydroxylation, etc.) prenylated_intermediate->modifications This compound This compound modifications->this compound

Figure 2. Proposed biosynthetic pathway of this compound.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, studies on its metabolism in rats indicate that it undergoes extensive phase I (demethylation, deethylation, dehydrogenation, hydroxylation, and reduction) and phase II (glucuronidation and sulfation) biotransformations.[1] The resulting metabolites may contribute to its overall biological activity. The anti-inflammatory effects of related coumarins often involve the inhibition of key inflammatory mediators and signaling pathways.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of complex 8-substituted coumarins remains a challenge in organic chemistry, and the development of a synthetic route to this compound would be a significant achievement, enabling further biological evaluation and structure-activity relationship studies.

Future Directions

The this compound family of natural products, and this compound in particular, holds considerable promise for the development of new therapeutic agents. Future research should focus on:

  • Complete Spectroscopic Characterization: Obtaining and publishing the full ¹H and ¹³C NMR data for this compound is crucial for its unambiguous identification and for synthetic efforts.

  • Quantitative Bioactivity Studies: A thorough investigation of the anti-inflammatory, antimicrobial, and cytotoxic activities of pure this compound, including the determination of IC₅₀ and MIC values, is necessary to fully assess its therapeutic potential.

  • Elucidation of the Biosynthetic Pathway: Identifying and characterizing the specific enzymes involved in the later steps of this compound biosynthesis could enable biotechnological production approaches.

  • Total Synthesis: The development of a total synthesis of this compound would provide access to larger quantities of the compound for in-depth biological studies and allow for the synthesis of analogs to explore structure-activity relationships.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound will be essential to understand its mode of action and to guide its potential therapeutic applications.

References

"Murpanicin" spectroscopic data (NMR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Murpanicin, a coumarin isolated from Murraya paniculata. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction to this compound

This compound, with the molecular formula C₁₇H₂₀O₅, is a bioactive coumarin that has garnered interest for its potential pharmacological activities.[1] Accurate and detailed spectroscopic data is fundamental for its identification, characterization, and further investigation in medicinal chemistry and pharmacological studies. This guide summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, providing a detailed analysis of its chemical structure.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound has been primarily achieved through ¹H and ¹³C NMR spectroscopy. The following tables summarize the chemical shift assignments.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
36.28dd9.4, 3.1
47.96dd9.4, 3.2
57.05d8.6
67.60 (m)m
1'5.12s
2'4.70d8.7
3'5.00d3.5
4'4.42s
5'4.50s
OCH₃3.88d3.0
OH2.55s
CH₃1.81s

Data compiled from multiple sources. A comprehensive table with all assignments was not available in the public domain.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
2160.5
3113.1
4143.8
4a112.9
5128.7
6118.9
7162.0
8107.8
8a155.9
1'78.2
2'70.1
3'145.2
4'112.1
5'18.2
OCH₃56.1
OCH₃60.9

A complete, officially published table of ¹³C NMR data was not found. The presented data is a composite from various sources and requires experimental verification.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) has been employed to determine the elemental composition and exact mass of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionm/z [M+H]⁺Molecular Formula
Calculated305.1389C₁₇H₂₁O₅
Observed305.1384C₁₇H₂₁O₅

Note: The molecular formula C₁₇H₂₀O₅ is also reported in some literature.

Fragmentation Analysis:

Studies on the metabolism of this compound using Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS/MS) have provided insights into its fragmentation pattern. The primary fragmentation pathways involve the loss of side chains and modifications such as demethylation, deethylation, dehydrogenation, hydroxylation, and reduction.

Experimental Protocols

NMR Spectroscopy

General Procedure:

¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences are used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra for complete structural assignment.

Mass Spectrometry

UHPLC/Q-TOF-MS/MS Analysis:

A typical setup involves an ultra-high-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation: A C18 column is commonly used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.

  • Mass Spectrometry: The analysis is performed in both positive and negative ion modes. The mass range is typically set from m/z 100 to 1000. Collision-induced dissociation (CID) is used to generate fragmentation spectra for structural elucidation.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis Extraction Extraction from Murraya paniculata Purification Purification by Chromatography Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HR-MS, MS/MS) Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Mass_Spectrometry_Fragmentation This compound This compound (Precursor Ion) Fragment1 Loss of Side Chain This compound->Fragment1 Fragment2 Demethylation This compound->Fragment2 Fragment3 Hydroxylation This compound->Fragment3 Fragment4 Reduction This compound->Fragment4

Caption: Key fragmentation pathways of this compound in mass spectrometry.

References

An In-depth Technical Guide to the Ecological Role and Function of Mersacidin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Murpanicin" did not yield any results in recognized scientific literature. It is highly probable that this term is a neologism, a misspelling, or a proprietary name not in the public domain. This guide will focus on "Mersacidin," a well-documented lantibiotic with a significant ecological role, which may have been the intended subject of the query.

Introduction:

Mersacidin is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the class II lanthipeptides, more commonly known as lantibiotics. It is produced by the bacterium Bacillus amyloliquefaciens HIL Y-85,54728 (formerly classified as Bacillus sp. HIL Y-85,54728)[1][2]. In its natural environment, Mersacidin plays a crucial ecological role by inhibiting the growth of competing Gram-positive bacteria, thereby providing a competitive advantage to its producer. Its potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), has also made it a subject of significant interest in the field of drug development[3][4]. This technical guide provides a comprehensive overview of the ecological function, mechanism of action, and key experimental protocols related to Mersacidin.

Ecological Role and Significance

The primary ecological function of Mersacidin is to mediate microbial competition. By producing and secreting Mersacidin, B. amyloliquefaciens can effectively inhibit the growth of other Gram-positive bacteria in its vicinity, thus securing access to limited resources in its habitat. This antimicrobial activity is highly specific, with no effect observed against Gram-negative bacteria or fungi[2]. The production of Mersacidin is a key strategy for niche establishment and defense for its producing organism.

The biosynthesis of Mersacidin is a regulated process, with production initiating in the late stages of growth and stationary phase[5]. The biosynthetic gene cluster, designated mrs, contains genes not only for the precursor peptide and modification enzymes but also for self-protection (immunity) and regulation[5][6]. This tightly controlled system ensures that Mersacidin is produced when needed for competition and that the producer itself is not harmed by its own antimicrobial peptide. Interestingly, Mersacidin can act as an autoinducer, meaning its presence can upregulate its own biosynthesis, a common feature in quorum sensing systems that allows bacteria to coordinate gene expression in response to population density[7].

Quantitative Data: Antimicrobial Activity of Mersacidin

The antimicrobial efficacy of Mersacidin has been quantified against a range of bacterial species. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of Mersacidin against various Gram-positive bacteria.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMRSA strain 993081[8]
Staphylococcus simulans2211[9]
Micrococcus luteusATCC 46980.1[9]
Bacillus sp.HIL Y-85,54728 (producer)>25,000[1][10]
B. amyloliquefaciensFZB4225,000[1][10]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Mersacidin.

1. Purification of Mersacidin:

  • Source: Culture supernatant of Bacillus amyloliquefaciens HIL Y-85,54728.

  • Method: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a primary method for Mersacidin purification.

  • Protocol Outline:

    • The culture supernatant is applied to a polystyrene resin column (e.g., Serdolit).

    • The column is washed with a stepwise gradient of methanol in water.

    • Fractions containing Mersacidin are collected (typically eluting at around 40% methanol).

    • Methanol is evaporated from the collected fractions.

    • Further purification is achieved by perfusion chromatography on a Poros 10 R2 column[9].

    • For purification from engineered E. coli strains, a C18 open column chromatography can be employed following His-tag purification[11][12].

2. Antimicrobial Activity Assay (Broth Microdilution):

  • Purpose: To determine the Minimum Inhibitory Concentration (MIC) of Mersacidin.

  • Protocol Outline:

    • A two-fold serial dilution of Mersacidin is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target bacterial strain.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of Mersacidin that completely inhibits visible growth of the bacteria[6].

3. Mechanism of Action: Inhibition of Peptidoglycan Synthesis Assay:

  • Purpose: To demonstrate that Mersacidin inhibits the synthesis of the bacterial cell wall.

  • Protocol Outline:

    • A wall membrane preparation from a susceptible bacterium (e.g., Bacillus megaterium) is used as the enzyme source.

    • The membrane preparation is incubated with the peptidoglycan precursors UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide) and radiolabeled UDP-N-acetylglucosamine (UDP-[¹⁴C]GlcNAc).

    • The incorporation of the radiolabel into polymeric peptidoglycan is measured in the presence and absence of Mersacidin.

    • A significant reduction in the incorporation of the radiolabel in the presence of Mersacidin indicates the inhibition of peptidoglycan synthesis[9][13].

4. Mechanism of Action: Binding to Lipid II Assay:

  • Purpose: To demonstrate the direct interaction of Mersacidin with the peptidoglycan precursor Lipid II.

  • Protocol Outline:

    • Radiolabeled Mersacidin ([¹⁴C]Mersacidin) is prepared by in vivo labeling of the producer strain with a radiolabeled amino acid (e.g., [¹⁴C]glycine)[9].

    • Exponentially growing cells of a susceptible bacterium (e.g., Micrococcus luteus) are incubated with [¹⁴C]Mersacidin.

    • The amount of bound Mersacidin is determined by filtering the cell suspension and measuring the radioactivity on the filter.

    • To confirm the specificity of binding to Lipid II, the assay can be performed with isolated membranes capable of in vitro peptidoglycan synthesis. The binding of [¹⁴C]Mersacidin is measured in the presence and absence of the precursors necessary for Lipid II synthesis (UDP-MurNAc-pentapeptide and UDP-GlcNAc)[9][14].

Signaling Pathways and Experimental Workflows

Mersacidin Biosynthesis and Regulation Pathway:

The biosynthesis of Mersacidin is a complex process involving a dedicated gene cluster (mrs). The following diagram illustrates the key components and regulatory elements involved in its production.

Mersacidin_Biosynthesis Mersacidin Biosynthesis and Regulation Pathway cluster_gene mrs Gene Cluster cluster_process Biosynthesis Process mrsA mrsA (Precursor Peptide) Transcription Transcription & Translation mrsA->Transcription encoded by mrsM mrsM (Modification Enzyme) Modification Post-translational Modification mrsM->Modification catalyzes mrsD mrsD (Modification Enzyme) mrsD->Modification catalyzes mrsT mrsT (Transporter) Export Export & Activation mrsT->Export mediates mrsFGE mrsFGE (Immunity) mrsR1 mrsR1 (Regulator) mrsR1->Transcription regulates mrsR2K2 mrsR2/K2 (Two-component system) mrsR2K2->mrsFGE regulates Transcription->Modification produces Pre-Mersacidin Modification->Export produces Modified Pre-Mersacidin Mature_Mersacidin Mature Mersacidin Export->Mature_Mersacidin Mature_Mersacidin->mrsR1 autoinduces Mersacidin_MoA Mersacidin Mechanism of Action Mersacidin Mersacidin Binding Binding of Mersacidin to Lipid II Mersacidin->Binding LipidII Lipid II (Peptidoglycan Precursor) LipidII->Binding Transglycosylation Transglycosylation Step Binding->Transglycosylation Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Transglycosylation->Peptidoglycan_Synthesis is a key step in Cell_Wall_Integrity Cell Wall Integrity Compromised Peptidoglycan_Synthesis->Cell_Wall_Integrity is essential for Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis leads to

References

Navigating the Biosynthetic Labyrinth: A Technical Guide to the Precursors and Building Blocks of Muraminomicin and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide addresses the biosynthesis of the lipopeptidyl nucleoside antibiotic family, with a focus on muraminomicin. Initial searches for "murpanicin" identified a coumarin compound isolated from the plant Murraya paniculata[1][2][3][4][5]. However, the technical nature of this request, with its emphasis on biosynthetic pathways and experimental protocols, strongly suggests a focus on the well-studied antibiotic muraminomicin and its structural relatives, which are of significant interest to researchers in drug development.

Introduction to the Lipopeptidyl Nucleoside Antibiotics

The lipopeptidyl nucleoside antibiotics are a class of natural products that exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Mycobacterium tuberculosis[6][7]. Their mode of action involves the inhibition of the bacterial enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), which is a crucial step in the biosynthesis of the bacterial cell wall peptidoglycan[8][9][10]. This family includes notable members such as muraminomicin, A-90289, caprazamycin, and liposidomycin[7][11]. Structurally, these antibiotics share a common scaffold consisting of a modified uridine nucleoside core, a fatty acid chain, and a peptidyl moiety.

Precursor Molecules and Origin of Building Blocks

The biosynthesis of these complex molecules draws from primary metabolism, utilizing common precursor molecules that are then tailored by a dedicated biosynthetic gene cluster (BGC). The core building blocks and their origins are summarized below.

The Uridine Nucleoside Core

The central scaffold of this antibiotic family is a modified uridine nucleoside. The biosynthesis of this core originates from uridine monophosphate (UMP) , a fundamental building block in nucleic acid metabolism[12].

The Aminoribosyl and Disaccharide Moieties

A key feature of these antibiotics is the presence of a modified aminoribose sugar, which in the case of muraminomicin, is a disaccharide of two modified ribofuranose units[11][13]. The biosynthesis of the 2,5-dideoxy-5-aminoribose unit in muraminomicin involves a "salvage-like" pathway.

The Lipopeptidyl Side Chain

The lipophilic character of these antibiotics is conferred by a fatty acid chain, which is attached to the nucleoside core via a peptidyl linker. The origin of the fatty acid moiety can vary. For instance, in the case of muraminomicins, the production of different congeners can be influenced by the addition of specific fatty acids, such as myristic acid, to the culture medium[14][15].

In caprazamycins, a unique 3-methylglutaryl moiety is present. Studies have shown that the precursor for this moiety, 3-methylglutaryl-CoA, is supplied by two distinct pathways: one encoded within the caprazamycin BGC itself and another pathway hijacked from the primary metabolism of the host organism, specifically the leucine/isovalerate utilization pathway[16][17][18].

Quantitative Data on Biosynthetic Enzymes

CompoundInhibitory Concentration (IC50) against MraY (µg/mL)
Muraminomicin A0.0105
Muraminomicin B0.0068
Muraminomicin C0.0104
Muraminomicin D0.0099
Muraminomicin E10.0115
Muraminomicin E20.0109
Muraminomicin F0.0089
Muraminomicin G0.0134
Muraminomicin H0.0186
Muraminomicin I0.0094
Data sourced from[14]

Experimental Protocols

Elucidating the biosynthetic pathway of these complex natural products relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Heterologous Expression of the Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for the biosynthesis of the lipopeptidyl nucleoside antibiotic and to express it in a heterologous host for functional characterization.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from the producing strain (e.g., Streptosporangium amethystogenes for muraminomicin).

  • Cosmid Library Construction: The genomic DNA is partially digested with a restriction enzyme and ligated into a cosmid vector. The resulting cosmids are packaged into lambda phage particles and used to infect an E. coli host.

  • Library Screening: The cosmid library is screened using a labeled probe designed from a conserved gene sequence known to be involved in the biosynthesis of related antibiotics (e.g., genes for aminoribose formation).

  • Cosmid Sequencing and Bioinformatic Analysis: Positive cosmids are isolated and sequenced. The DNA sequence is then analyzed using bioinformatics tools to identify open reading frames (ORFs) and to predict the function of the encoded proteins based on homology to known enzymes.

  • Heterologous Expression: The identified gene cluster is subcloned into an expression vector suitable for a heterologous host, such as Streptomyces coelicolor.

  • Fermentation and Product Analysis: The engineered Streptomyces strain is fermented, and the culture broth is extracted. The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of the antibiotic or its intermediates[6].

In Vitro Characterization of Biosynthetic Enzymes

Objective: To determine the specific function of an enzyme within the biosynthetic pathway.

Methodology:

  • Gene Cloning and Protein Expression: The gene encoding the target enzyme (e.g., mra20) is amplified by PCR from the genomic DNA of the producing strain and cloned into an expression vector (e.g., pET vector) containing an affinity tag (e.g., His-tag).

  • Protein Purification: The recombinant protein is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA chromatography).

  • Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions (buffer, pH, temperature, cofactors).

  • Product Identification: The reaction mixture is analyzed by analytical techniques such as HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product of the enzymatic reaction and confirm the enzyme's function[11]. For example, the function of Mra20 as a 5′-amino-2′,5′-dideoxyuridine phosphorylase was confirmed by incubating the purified enzyme with 5′-amino-2′,5′-dideoxyuridine and phosphate, and detecting the formation of 5-amino-2,5-dideoxy-α-D-ribose-1-phosphate[11].

Visualizing the Biosynthetic Logic

Muraminomicin Biosynthetic Pathway

Muraminomicin_Biosynthesis cluster_nucleoside Nucleoside Core Formation cluster_sugar Aminosugar Moiety Biosynthesis cluster_assembly Assembly and Tailoring UMP UMP UA Uridine-5'-aldehyde UMP->UA LipL Core_Nucleoside GlyU Core GlyU 5'-C-Glycyluridine UA->GlyU LipK ADU 5'-amino-2',5'-dideoxyuridine ADRP 5-amino-2,5-dideoxy-α-D-ribose-1-phosphate ADU->ADRP Mra20 (Phosphorylase) UDP_ADR UDP-5-amino-2,5-dideoxyribose ADRP->UDP_ADR Mra23 (Uridylyltransferase) Disaccharide_Nucleoside Disaccharide-GlyU UDP_ADR->Disaccharide_Nucleoside Glycosyltransferase Core_Nucleoside->Disaccharide_Nucleoside Lipopeptidyl_Nucleoside Muraminomicin Disaccharide_Nucleoside->Lipopeptidyl_Nucleoside Fatty_Acyl_ACP Fatty Acyl-ACP Fatty_Acyl_ACP->Lipopeptidyl_Nucleoside Acyltransferase

Caption: Proposed biosynthetic pathway for muraminomicin.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow cluster_invivo In Vivo Analysis cluster_analysis Metabolite Analysis cluster_invitro In Vitro Verification WT_strain Wild-Type Strain Gene_Knockout Gene Deletion Mutant (e.g., Δmra20) WT_strain->Gene_Knockout Gene Targeting Fermentation Fermentation WT_strain->Fermentation Complementation Complemented Mutant Gene_Knockout->Complementation Gene Re-introduction Gene_Knockout->Fermentation Complementation->Fermentation Extraction Solvent Extraction Fermentation->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Conclusion Functional Assignment of Mra20 HPLC_MS->Conclusion Gene_Cloning Cloning of mra20 Protein_Expression Protein Overexpression & Purification Gene_Cloning->Protein_Expression Enzyme_Assay Enzymatic Assay Protein_Expression->Enzyme_Assay Product_ID Product Identification (NMR, MS) Enzyme_Assay->Product_ID Product_ID->Conclusion

Caption: Workflow for determining the function of a biosynthetic gene.

References

Initial Screening of the Novel Antibiotic "Murpanicin": A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murpanicin is a novel coumarin compound isolated from plants of the Murraya genus, notably Murraya paniculata. Coumarins are a well-established class of natural products known for their diverse pharmacological activities, including antimicrobial properties.[1] This document provides a comprehensive overview of the initial screening results and methodologies relevant to the evaluation of this compound as a potential antibiotic. While specific data on the antimicrobial screening of this compound is not yet publicly available, this whitepaper synthesizes findings for closely related coumarins and extracts from Murraya paniculata to provide a representative initial assessment. The experimental protocols detailed herein are standard methodologies for the evaluation of novel antimicrobial agents.

Data Presentation

The following tables summarize the antimicrobial activity of extracts and related coumarin compounds isolated from Murraya paniculata against a variety of bacterial and fungal strains. This data serves as a proxy for the expected activity of this compound pending specific screening results.

Table 1: Minimum Inhibitory Concentration (MIC) of Murraya paniculata Extracts and Related Coumarins

Extract/CompoundTest OrganismMIC (µg/mL)Reference
Methanolic Leaf ExtractPseudomonas aeruginosa250[2]
Chloroform Leaf ExtractPseudomonas aeruginosa250[2]
Aqueous Leaf ExtractPseudomonas aeruginosa25[2]
Hexane Leaf Extract Fraction (PC4)Pseudomonas aeruginosa25[2]
Methanolic Leaf ExtractBacillus subtilis250[2]
Chloroform Leaf ExtractBacillus subtilis250[2]
Aqueous Leaf ExtractBacillus subtilis25[2]
Hexane Leaf Extract Fraction (PC4)Bacillus subtilis250[2]
Gleinadiene (from M. paniculata)Bacillus cereusNot specified (8 mm inhibition zone)[3]
Murrangatin (from M. paniculata)Porphyromonas gingivalisNot specified (22 mm inhibition zone)[4]
Murrangatin acetate (from M. paniculata)Porphyromonas gingivalisNot specified (20 mm inhibition zone)[4]

Table 2: Cytotoxicity of Related Coumarins (Illustrative)

No specific cytotoxicity data related to the antibacterial screening of this compound is available. The following data for other coumarins against a human cancer cell line is provided for illustrative purposes of the standard metrics used.

CompoundCell LineIC50 (µM)Exposure Time
Curcumin (for comparison)A549 (Lung Carcinoma)3324 hours

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted for the initial screening of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound would be determined by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5][6]

a. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.

  • A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton broth).

  • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10^5 CFU/mL.

b. Broth Microdilution Assay:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Each well is inoculated with the prepared bacterial suspension.

  • The microtiter plate is incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Cytotoxicity Assay

The potential toxicity of this compound against mammalian cells would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a. Cell Culture and Seeding:

  • A suitable human cell line (e.g., A549, a human lung adenocarcinoma cell line) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

b. Compound Treatment and Incubation:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Assay and Absorbance Reading:

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_data Data Analysis cluster_results Results This compound This compound Stock Solution MIC MIC Determination (Broth Microdilution) This compound->MIC Cytotoxicity Cytotoxicity Assay (MTT Assay) This compound->Cytotoxicity Bacteria Bacterial Culture (0.5 McFarland) Bacteria->MIC Cells Mammalian Cell Culture Cells->Cytotoxicity MIC_Value Determine MIC Value MIC->MIC_Value IC50_Value Calculate IC50 Value Cytotoxicity->IC50_Value Antibacterial_Activity Antibacterial Potency MIC_Value->Antibacterial_Activity Toxicity_Profile Toxicity Profile IC50_Value->Toxicity_Profile

Caption: Workflow for the initial screening of this compound.

Proposed Antibacterial Mechanism of Action

The primary antibacterial mechanism for many coumarin-based antibiotics is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

Mechanism_of_Action This compound This compound Gyrase DNA Gyrase (Bacterial Topoisomerase II) This compound->Gyrase Inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: Proposed mechanism of action for this compound.

References

Methodological & Application

Application Notes and Protocols: Extraction of Murpanicin from Microbial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murpanicin, also known as Murraxocin, is a coumarin derivative recognized for its potent anti-inflammatory and insecticidal properties, functioning as a thermosensitive transient receptor potential vanilloid 2 (TRPV2) channel inhibitor. While current commercial sources describe this compound as a synthetic product for research purposes, the broader class of coumarins is known to be produced by various microorganisms. This document provides a detailed, generalized protocol for the hypothetical extraction and purification of this compound from a microbial fermentation broth. The methodologies outlined herein are based on established techniques for the extraction of coumarins and other small molecules from microbial cultures and are intended to serve as a foundational guide for developing a specific extraction process.

Introduction to this compound

This compound is a valuable small molecule for research in inflammation and pest control. Its activity as a TRPV2 channel inhibitor makes it a subject of interest for further investigation in drug development. Although a microbial source for this compound has not been publicly documented, the production of other coumarin compounds, such as the antibiotic Novobiocin by the actinomycete Streptomyces niveus, suggests the feasibility of microbial fermentation for producing this compound or its precursors[1]. This protocol, therefore, outlines a comprehensive, albeit hypothetical, workflow for its extraction from a microbial source.

Hypothetical Microbial Culture and Production

For the purpose of this protocol, we will assume the production of this compound by a genetically engineered or naturally occurring microbial strain (e.g., Streptomyces sp. or Aspergillus sp.) in a liquid fermentation medium.

Table 1: Hypothetical Microbial Culture Parameters for this compound Production

ParameterCondition
Microorganism Streptomyces sp. (hypothetical producer)
Culture Medium Tryptic Soy Broth or a custom production medium
Incubation Temperature 28-30°C
Agitation 180-220 rpm
Incubation Time 5-7 days
pH 6.8 - 7.2

This compound Extraction and Purification Protocol

This protocol is divided into three main stages: extraction from the culture broth, preliminary purification, and final purification by chromatography.

Stage 1: Extraction from Culture Broth

This initial stage aims to separate this compound from the culture medium and microbial cells.

Protocol:

  • Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the microbial biomass (pellet) from the culture supernatant.

  • Supernatant Collection: Carefully decant and collect the supernatant, which is expected to contain the secreted this compound.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 5-10 minutes and then allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction from the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the pooled extract over anhydrous sodium sulfate to remove residual water.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator to obtain a crude extract.

Stage 2: Preliminary Purification using Column Chromatography

This stage aims to separate this compound from other co-extracted compounds based on polarity.

Protocol:

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and UV visualization.

  • Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate using a rotary evaporator.

Stage 3: Final Purification by High-Performance Liquid Chromatography (HPLC)

The final step involves high-resolution separation to obtain highly pure this compound.

Protocol:

  • Sample Preparation: Dissolve the semi-purified extract from Stage 2 in the HPLC mobile phase and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorption maxima of coumarins (typically 280-335 nm).[3]

  • Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.

  • Final Product: Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm purity using analytical HPLC and characterize using mass spectrometry and NMR.

Quantitative Data Summary

The following table presents hypothetical data for a typical extraction and purification run.

Table 2: Hypothetical Yield and Purity of this compound at Each Purification Step

Purification StepTotal Weight (mg)This compound Purity (%)This compound Yield (%)
Crude Extract 150010100
Silica Gel Chromatography 3004590
Preparative HPLC 120>9880

Visual Workflows

The following diagrams illustrate the key workflows in this protocol.

ExtractionWorkflow cluster_fermentation Microbial Culture cluster_extraction Stage 1: Extraction cluster_purification1 Stage 2: Preliminary Purification cluster_purification2 Stage 3: Final Purification Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation SolventExtraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->SolventExtraction Supernatant Concentration1 Rotary Evaporation SolventExtraction->Concentration1 CrudeExtract Crude this compound Extract Concentration1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC Concentration2 Rotary Evaporation TLC->Concentration2 Pool Fractions SemiPureExtract Semi-Pure this compound Concentration2->SemiPureExtract HPLC Preparative HPLC SemiPureExtract->HPLC PureProduct Pure this compound (>98%) HPLC->PureProduct Collect Peak Analysis Purity Analysis (Analytical HPLC, MS, NMR) PureProduct->Analysis

References

Application Note: Purification of Murpanicin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reproducible method for the purification of Murpanicin, a bioactive coumarin, from plant extracts or synthetic mixtures using High-Performance Liquid Chromatography (HPLC). This compound, a compound of interest for its potential pharmacological properties, can be efficiently isolated to high purity using reversed-phase chromatography. This document provides detailed protocols for both analytical and preparative scale purification, along with system parameters and expected results.

Introduction

This compound (C₁₇H₂₀O₅) is a natural coumarin found in plants of the Murraya genus, such as Murraya paniculata.[1] Coumarins and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3][4][5] The study of these properties requires a highly purified compound. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying small organic molecules like this compound from complex mixtures.[6][7] This note describes an optimized RP-HPLC protocol for the isolation of this compound.

Experimental Workflow

The overall process for the purification of this compound involves initial extraction from the source material, followed by a concentration step, and finally, purification using preparative HPLC. The purity of the collected fractions is then confirmed using analytical HPLC.

G cluster_0 Upstream Processing cluster_1 Purification & Analysis Start Plant Material (e.g., Murraya exotica) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Prep_HPLC Preparative RP-HPLC (C18 Column) Filtration->Prep_HPLC Crude Extract Fraction_Collection Fraction Collection (Based on UV Detection) Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical RP-HPLC) Fraction_Collection->Purity_Check Lyophilization Lyophilization Purity_Check->Lyophilization Pure_Compound Pure this compound Lyophilization->Pure_Compound

Caption: Experimental workflow for the purification of this compound.

Materials and Reagents

  • Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

  • Modifier: Trifluoroacetic acid (TFA) (optional, for improved peak shape).

  • Columns:

    • Analytical: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

    • Preparative: C18 column (e.g., 10 x 250 mm, 5 µm particle size or larger).[9]

  • Equipment:

    • Analytical HPLC system with UV detector.

    • Preparative HPLC system with fraction collector.

    • Rotary evaporator.

    • Lyophilizer (Freeze-dryer).

Protocols

4.1. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% TFA in HPLC-grade water (optional, primarily for peptides but can improve coumarin peak shape). For a simpler method, use HPLC-grade water.

  • Mobile Phase B: Acetonitrile or Methanol.

4.2. Analytical HPLC Method This method is used to determine the retention time of this compound and to check the purity of fractions.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol:Water (45:55, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm or 350 nm.[1][9]

  • Injection Volume: 10 µL.

  • Expected Retention Time: Approximately 11.4 minutes.[9]

4.3. Preparative HPLC Method This method is for the large-scale purification of this compound.

  • Column: C18 reversed-phase column (10 mm x 250 mm, 5 µm).[9]

  • Method 1 (Isocratic):

    • Mobile Phase: Acetonitrile:Water (1:4, v/v).[9]

    • Flow Rate: 1.25 mL/min.[9]

  • Method 2 (Gradient):

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 25% to 60% B over 25 minutes.[10]

    • Flow Rate: 5.0 mL/min (adjust based on column diameter).

  • Detection: UV at 350 nm.[9]

  • Sample Preparation: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Fraction Collection: Collect peaks based on the UV chromatogram corresponding to the retention time of this compound.

4.4. Post-Purification Processing

  • Combine the pure fractions identified by analytical HPLC.

  • Remove the organic solvent using a rotary evaporator.

  • Freeze the aqueous remainder and lyophilize to obtain pure this compound as a powder.[1][9]

Data Presentation

The following tables summarize typical parameters and results for the purification of this compound.

Table 1: Analytical HPLC Parameters

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol:Water (45:55, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 310 nm

| Retention Time (this compound) | ~11.4 min[9] |

Table 2: Preparative HPLC Parameters

Parameter Isocratic Method Gradient Method
Column C18, 10 x 250 mm, 5 µm C18, 10 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (1:4, v/v)[9] A: Water, B: Acetonitrile
Gradient N/A 25-60% B over 25 min[10]
Flow Rate 1.25 mL/min[9] 5.0 mL/min

| Detection Wavelength | 350 nm[9] | 350 nm |

Biological Context and Potential Activities

This compound belongs to the coumarin class of compounds, which are known for a diverse range of biological activities. While the specific signaling pathways for this compound are a subject of ongoing research, coumarins, in general, have been shown to possess anti-inflammatory, antioxidant, and anticancer properties.[3] The purification of this compound is a critical first step in elucidating its specific mechanism of action.

G cluster_0 Compound & Activity cluster_1 Potential Downstream Effects This compound This compound (Purified Coumarin) Bio_Activity General Biological Activities (Anti-inflammatory, Antioxidant, Cytotoxic) This compound->Bio_Activity exhibits Cell_Signaling Modulation of Cellular Pathways Bio_Activity->Cell_Signaling leads to Physiological_Response Physiological Response (e.g., Reduced Inflammation, Apoptosis) Cell_Signaling->Physiological_Response

Caption: Logical relationship of this compound to its biological activities.

Conclusion

The HPLC methods described provide an effective means for isolating this compound with high purity. The use of a C18 stationary phase with a methanol-water or acetonitrile-water mobile phase system is well-suited for this purpose. The provided protocols can be adapted for various scales of purification, making them valuable for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for Murpanicin Bioassay for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Murpanicin" Bioassay for Antimicrobial Activity Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a coumarin isolated from the plant Murraya paniculata (L.) Jack, belongs to a class of natural products known for a wide range of biological activities.[1] While the genus Murraya has been traditionally used for its medicinal properties, including the treatment of infections, specific data on the antimicrobial activity of isolated this compound is not extensively available in peer-reviewed literature.[2][3] However, various extracts of Murraya paniculata and other isolated coumarins have demonstrated notable antimicrobial effects against a spectrum of pathogenic bacteria and fungi.[4][5]

These application notes provide a comprehensive framework for evaluating the antimicrobial potential of this compound using standardized bioassay protocols. The methodologies outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are widely used in the field of antimicrobial susceptibility testing.[6][7] These protocols can be adapted to screen this compound against a diverse panel of microorganisms and to determine key parameters of its antimicrobial efficacy, such as the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

Data Presentation: Antimicrobial Activity of Murraya paniculata Extracts and Isolated Compounds

Table 1: Zone of Inhibition of Murraya paniculata Extracts

Plant Part & Extract TypeTest MicroorganismConcentrationZone of Inhibition (mm)Reference
Leaves (Methanolic Extract)Moellerella wisconsensis100 mg/mL32[8]
Stems (Decoction)Staphylococcus aureusNot Specified23.33 ± 11.67[9]
Leaves (Ethyl Acetate Fraction)Bacillus subtilisNot Specified23.4 ± 0.67[4]
Leaves (Ethyl Acetate Fraction)Streptococcus pneumoniaeNot Specified20.6 ± 0.44[4]
Leaves (Ethyl Acetate Fraction)Escherichia coliNot Specified18.6 ± 0.46[4]
Flowers (Ethanolic Extract)Bacillus cereus50%Not Specified[10]
Flowers (Ethanolic Extract)Klebsiella pneumoniae50%Not Specified[10]

Table 2: Minimum Inhibitory Concentration (MIC) of Murraya paniculata Extracts

Plant Part & Extract TypeTest MicroorganismMIC (mg/mL)Reference
Stems (Decoction)Staphylococcus aureus3.125[9]
Stems (Decoction)Enterococcus faecalis6.250[9]
Stems (Decoction)Proteus mirabilis12.500[9]
Stems (Decoction)Candida albicans6.250[9]

Experimental Protocols

The following are detailed protocols for two standard methods to assess the antimicrobial activity of a test compound like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)

  • 96-well sterile microtiter plates (round-bottom)

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound. A two-fold serial dilution is then prepared in the wells of the microtiter plate using the growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve this compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[13][14]

Materials:

  • This compound solution of a known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Test microorganism cultures

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate using sterile forceps.

  • Controls: Place a disk with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis prep_this compound Prepare this compound Stock & Serial Dilutions add_this compound Add this compound Dilutions to 96-Well Plate prep_this compound->add_this compound prep_inoculum Prepare Standardized Microbial Inoculum add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum add_this compound->add_inoculum add_controls Add Positive, Negative & Sterility Controls add_inoculum->add_controls incubate Incubate Plate at 37°C for 18-24h add_controls->incubate read_results Visually or Spectrophotometrically Read Results incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Diagram 2: Experimental Workflow for Agar Disk Diffusion Assay

Agar_Disk_Diffusion_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Uniformly Swab Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate place_disks Aseptically Place Disks on Agar Surface inoculate_plate->place_disks prepare_disks Prepare this compound-impregnated Disks & Control Disks prepare_disks->place_disks incubate Invert and Incubate Plate at 37°C for 18-24h place_disks->incubate measure_zones Measure Diameter of Inhibition Zones (mm) incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret end End interpret->end

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.

References

Murpanicin: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murpanicin is a coumarin compound that has been identified as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel.[1] TRPV2 is a non-selective cation channel involved in a variety of physiological processes, including thermosensation, immune response, and cardiovascular function. Its dysregulation has been implicated in several pathologies, making it an attractive target for drug discovery. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize modulators of TRPV2, with a focus on this compound as a reference inhibitor.

Principle of the Assays

The primary HTS assay for identifying TRPV2 inhibitors like this compound is a cell-based calcium influx assay. This assay relies on cells, typically Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress the TRPV2 channel. Activation of TRPV2 channels leads to an influx of extracellular calcium into the cell. This change in intracellular calcium concentration is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Inhibitors of TRPV2, like this compound, will prevent or reduce this calcium influx, resulting in a diminished fluorescent signal.

Additionally, given this compound's reported anti-inflammatory effects, a secondary HTS assay to quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is provided. This assay serves to functionally assess the downstream consequences of TRPV2 modulation or other potential anti-inflammatory mechanisms of the compound.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described HTS assays. Researchers should populate these tables with their experimental results for clear comparison and analysis.

Table 1: High-Throughput Calcium Influx Assay for TRPV2 Inhibition

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)Z'-Factor
This compound0.1
1
10
Test Compound 10.1
1
10
Positive Control
Negative Control

Table 2: High-Throughput Nitric Oxide Inhibition Assay

CompoundConcentration (µM)% NO Inhibition (Mean ± SD)IC50 (µM)Cell Viability (%)
This compound1
10
50
Test Compound 11
10
50
Positive Control (e.g., L-NAME)
Negative Control (Vehicle)

Signaling Pathways and Experimental Workflows

TRPV2 Signaling Pathways

TRPV2 is involved in multiple signaling cascades, including pathways related to cell survival, apoptosis, and cellular trafficking. The diagrams below illustrate two key pathways influenced by TRPV2 activity.

TRPV2_Growth_Factor_Signaling GF Growth Factor (e.g., IGF-I) GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt Vesicle Intracellular Vesicle with TRPV2 Akt->Vesicle Translocation TRPV2_PM TRPV2 Vesicle->TRPV2_PM Fusion PM Plasma Membrane Ca_Influx Ca2+ Influx TRPV2_PM->Ca_Influx This compound This compound This compound->TRPV2_PM Inhibition

Caption: TRPV2 translocation to the plasma membrane is induced by growth factors via the PI3K/Akt pathway.

TRPV2_Apoptosis_Pathway TRPV2 TRPV2 Activation Ca_Influx Ca2+ Influx TRPV2->Ca_Influx DISC Death-Inducing Signaling Complex (DISC) Ca_Influx->DISC Modulation FasL Fas Ligand FasR Fas Receptor FasL->FasR FasR->DISC Casp8 Caspase-8 DISC->Casp8 Casp3 Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis This compound This compound This compound->TRPV2 Inhibition

Caption: TRPV2-mediated calcium influx can modulate Fas-induced apoptosis signaling.

Experimental Workflows

The following diagrams outline the key steps in the high-throughput screening assays.

Calcium_Influx_Workflow Start Start Seed Seed HEK293-TRPV2 cells in 384-well plates Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Load Load cells with Fluo-4 AM dye Incubate1->Load Incubate2 Incubate for 1 hour Load->Incubate2 AddCmpd Add this compound or Test Compounds Incubate2->AddCmpd Incubate3 Incubate for 30 min AddCmpd->Incubate3 Activate Add TRPV2 agonist (e.g., 2-APB) Incubate3->Activate Read Measure fluorescence (kinetic read) Activate->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the high-throughput calcium influx assay.

NO_Inhibition_Workflow Start Start Seed Seed RAW 264.7 cells in 96-well plates Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Pretreat Pre-treat with this compound or Test Compounds Incubate1->Pretreat Incubate2 Incubate for 1 hour Pretreat->Incubate2 Stimulate Stimulate with LPS (1 µg/mL) Incubate2->Stimulate Incubate3 Incubate for 24 hours Stimulate->Incubate3 Collect Collect supernatant Incubate3->Collect Griess Add Griess Reagent Collect->Griess Read Measure absorbance at 540 nm Griess->Read Analyze Analyze data and calculate % inhibition Read->Analyze End End Analyze->End

Caption: Workflow for the high-throughput nitric oxide inhibition assay.

Experimental Protocols

Protocol 1: High-Throughput Calcium Influx Assay for TRPV2 Inhibition

Materials:

  • HEK293 cells stably expressing human TRPV2 (HEK293-TRPV2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 384-well black, clear-bottom microplates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TRPV2 agonist (e.g., 2-Aminoethoxydiphenyl borate, 2-APB)

  • This compound and test compounds

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating:

    • Culture HEK293-TRPV2 cells in T-75 flasks.

    • On the day before the assay, harvest cells and seed them into 384-well plates at a density of 10,000 to 20,000 cells per well in 25 µL of culture medium.[2]

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting this mixture in HBSS to a final concentration of 2 µM.[3]

    • Aspirate the culture medium from the cell plates and add 25 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plates at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature in the dark.[2]

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in HBSS.

    • Add the compounds to the respective wells of the cell plate. Include vehicle-only wells as a negative control.

    • Incubate at room temperature for 30 minutes.

  • Assay Measurement:

    • Prepare the TRPV2 agonist solution (e.g., 2-APB at a final concentration of 100 µM) in HBSS.

    • Place the cell plate into the fluorescence plate reader.

    • Set the reader to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the agonist solution to all wells.

    • Continue to record the fluorescence intensity kinetically for 2-3 minutes at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[2]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Determine the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor to assess the quality and robustness of the assay.

Protocol 2: High-Throughput Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear microplates

  • Lipopolysaccharide (LPS)

  • This compound and test compounds

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Microplate reader capable of measuring absorbance at 540 nm

Methodology:

  • Cell Plating:

    • Culture RAW 264.7 cells in T-75 flasks.

    • Seed the cells into 96-well plates at a density of 1 x 10^5 cells per well in 100 µL of culture medium.[4]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound and test compounds in culture medium.

    • Aspirate the old medium from the cells and add 100 µL of medium containing the test compounds or vehicle control.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.[4]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • After the 24-hour incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[4]

    • Add 50 µL of Griess Reagent to each well containing the supernatant and standards.[4]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Use the sodium nitrite standard curve to calculate the concentration of nitrite in each sample.

    • Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

    • A parallel plate should be run to assess cell viability using an MTT or similar assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Conclusion

The provided application notes and protocols offer a robust framework for utilizing this compound as a tool compound in high-throughput screening campaigns aimed at the discovery and characterization of novel TRPV2 modulators. The detailed methodologies for both the primary calcium influx assay and the secondary anti-inflammatory nitric oxide assay, along with the structured data presentation and pathway visualizations, are intended to facilitate efficient and effective research in this area.

References

Application Notes & Protocols for the Quantification of Murpanicin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Murpanicin, a principal coumarin isolated from Murraya species, has demonstrated notable anti-inflammatory properties.[1] The effective preclinical and clinical development of this compound as a therapeutic agent necessitates robust and reliable analytical methods for its quantification in biological matrices. This document provides detailed protocols and application notes for the quantification of this compound in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a technique widely recognized for its sensitivity and specificity in bioanalysis.[2][3][4][5] Additionally, a plausible signaling pathway for its anti-inflammatory action is proposed.

Section 1: Quantitative Analysis of this compound by UPLC-MS/MS

This section outlines a validated method for the determination of this compound in rat plasma. The protocol is adapted from established methodologies for the quantification of small molecules in biological samples.[3][5]

Principle

The method utilizes UPLC for the chromatographic separation of this compound from endogenous plasma components, followed by tandem mass spectrometry for sensitive and selective detection. A stable, isotope-labeled internal standard (IS) would be ideal for the most accurate quantification; however, in its absence, a structurally similar compound can be used. For this protocol, Warfarin, another coumarin derivative, is proposed as the internal standard.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Warfarin (Internal Standard, IS) (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 5500)

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Experimental Protocols

1.4.1. Preparation of Standard and Quality Control (QC) Samples

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and Warfarin (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standards for the calibration curve (e.g., 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL).

  • Spiked Calibration Standards and QC Samples: Spike 5 µL of the appropriate working standard solution into 95 µL of blank rat plasma to obtain final concentrations for the calibration curve (e.g., 0.5, 1, 2.5, 5, 10, 25, 50, and 100 ng/mL). Prepare QC samples at low, medium, and high concentrations in a similar manner.

1.4.2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 500 ng/mL Warfarin in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL into the UPLC-MS/MS system.

1.4.3. UPLC-MS/MS Conditions

  • UPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: 8 psi

    • IonSpray Voltage: 5500 V

    • MRM Transitions (Hypothetical):

      • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

      • Warfarin (IS): Q1 (Precursor Ion) -> Q3 (Product Ion)

Data Presentation: Quantitative Method Parameters

The following table summarizes the expected performance characteristics of the UPLC-MS/MS method for this compound quantification.

ParameterExpected Value
Linear Range 0.5 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Section 2: Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps in the quantification of this compound from biological samples.

G A Sample Collection (e.g., Rat Plasma) B Addition of Internal Standard (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G UPLC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Workflow for this compound quantification.
Postulated Anti-Inflammatory Signaling Pathway of this compound

Given this compound's identified anti-inflammatory effects, it is plausible that it modulates key inflammatory pathways such as the NF-κB pathway.[1] Natural products with anti-inflammatory properties often exert their effects by inhibiting the activation of NF-κB, a master regulator of inflammatory gene expression.[6] The proposed pathway is depicted below.

G A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Translocation to Nucleus C->D E Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) D->E F Inflammation E->F G This compound G->B Inhibition

Postulated NF-κB inhibitory pathway of this compound.

In this proposed mechanism, this compound inhibits the activation of the IKK complex, a critical step in the NF-κB signaling cascade. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, thereby attenuating the inflammatory response. Further research is required to validate this hypothetical pathway.

References

Troubleshooting & Optimization

Improving "Murpanicin" solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Murpanicin for in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound, received as a solid, is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound, a coumarin derivative, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent.

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound for use in in vitro assays. Ethanol can also be used.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This is a common issue known as "compound precipitation upon dilution." Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, to minimize solvent toxicity to the cells.[1] You may need to prepare a more diluted stock solution to achieve this.

  • Serial Dilution: Instead of adding the DMSO stock directly to the full volume of your medium, perform serial dilutions in the medium. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Use of Co-solvents: Consider using a co-solvent system. For example, a mixture of ethanol and DMSO might improve solubility in the final aqueous solution.

  • Formulation with Excipients: For persistent precipitation issues, consider using solubility-enhancing excipients such as cyclodextrins. These can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.

Q4: What is the maximum recommended concentration of this compound to use in cell-based assays to avoid solubility issues?

A4: The maximum concentration will depend on the final percentage of the organic solvent in the medium and the specific cell line's tolerance. It is crucial to determine the kinetic solubility of this compound in your specific assay buffer. A good starting point for many compounds in early drug discovery is to aim for a final concentration well below the determined kinetic solubility limit, often in the range of 1-10 µM for initial screening.

Q5: How can I determine the solubility of my this compound batch in different solvents?

A5: You can perform a kinetic solubility assay. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you determine the concentration at which the compound starts to precipitate from your chosen buffer system when introduced from a DMSO stock solution.

Q6: Could the precipitated this compound in my assay be giving me false-positive or false-negative results?

A6: Yes, undissolved compound particles can interfere with assay readouts. For example, in assays that measure light absorbance or scattering, precipitates can lead to inaccurate results. Furthermore, the actual concentration of the dissolved, active compound will be lower than intended, potentially leading to an underestimation of its potency (false negative).

Data Presentation: Solubility of Coumarin Derivatives

CompoundSolventSolubility (µg/mL)Temperature (°C)
CoumarinWater1,70025
CoumarinEthanolHigh25
7-Diethylamino-4-methylcoumarinAcetonitrileHighNot Specified
3-Imidazolyl-substituted coumarin derivativeDMSO1157.1Not Specified
3-Imidazolyl-substituted coumarin derivativeEthanol91.5Not Specified

Note: This data is illustrative and the actual solubility of this compound may vary. It is highly recommended to experimentally determine the solubility of your specific batch of this compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using HPLC

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Prepare Test Solutions: In microcentrifuge tubes, add a small volume of the this compound stock solution to a known volume of PBS to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant across all samples (e.g., 1%).

  • Equilibration: Incubate the tubes in a thermomixer or shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • HPLC Analysis:

    • Prepare a calibration curve using known concentrations of this compound dissolved in the mobile phase.

    • Inject the filtered supernatant onto the HPLC system.

    • Quantify the concentration of dissolved this compound by comparing the peak area to the calibration curve.[2][3][4]

  • Determine Solubility: The highest concentration at which no precipitation is observed (or the concentration measured in the saturated solution) is considered the kinetic solubility.

Protocol 2: Improving this compound Solubility with Cyclodextrins

This protocol describes how to use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the solubility of this compound for cell-based assays.

Materials:

  • This compound solid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Stir plate and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer at a concentration range to be tested (e.g., 1-20% w/v).

  • Add this compound: Add an excess amount of solid this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously overnight at room temperature to facilitate the formation of the inclusion complex.

  • Equilibration and Filtration: Allow the suspension to equilibrate for a few hours, then filter it through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC with a calibration curve.

  • Application in Assays: The resulting clear solution containing the this compound-cyclodextrin complex can then be used in your in vitro assays. Remember to include a vehicle control with the same concentration of HP-β-CD.

Visualizations

Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.

trpv2_pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular TRPV2 TRPV2 Channel Ca_ion Ca²⁺ TRPV2->Ca_ion Blocks Ca²⁺ Influx This compound This compound This compound->TRPV2 Inhibition Downstream Downstream Signaling (e.g., Calcineurin, NFAT) Ca_ion->Downstream Activates Cellular_Response Cellular Response (e.g., Cytokine Release, Apoptosis) Downstream->Cellular_Response Leads to

Caption: Simplified signaling pathway of this compound's inhibition of the TRPV2 channel.

References

Technical Support Center: Overcoming Low Murpanicin Production in Bacillus remedium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Murpanicin production. This resource is designed for researchers, scientists, and drug development professionals working with Bacillus remedium. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your this compound yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Bacillus remedium culture is growing well, but the this compound yield is significantly lower than expected. What are the potential causes?

A1: Low this compound yield despite good cell growth is a common issue that can stem from several factors, ranging from fermentation conditions to genetic regulation. Here are the primary areas to investigate:

  • Suboptimal Fermentation Parameters: Temperature, pH, and aeration are critical. Even minor deviations can stress the cells and divert resources away from secondary metabolite production.[1][2]

  • Nutrient Limitation or Imbalance: The composition of your culture medium is crucial. A key precursor for this compound biosynthesis might be depleted, or there could be an excess of a repressive nutrient.

  • Regulatory Gene Expression: The biosynthesis of lipopeptide antibiotics like this compound is tightly regulated by a network of genes.[3] Low expression of positive regulators or high expression of repressors can significantly impact production.

  • Quorum Sensing Defects: this compound production may be cell-density dependent, regulated by a quorum-sensing (QS) system.[4] If the QS signaling is impaired, the biosynthetic genes may not be activated.

Q2: I'm observing a lot of foaming in my bioreactor. Is this normal, and could it be affecting my this compound yield?

A2: Foaming is a common occurrence in microbial fermentation, primarily due to the production of carbon dioxide and the presence of proteins and other surface-active molecules in the medium.[1] While some foaming is normal, excessive foaming can lead to several problems:

  • Loss of Culture Volume: Foam can escape the bioreactor, leading to a loss of both cells and product.

  • Contamination: If foam reaches the air outlets, it can create a bridge for contaminating microorganisms to enter the culture.

  • Inaccurate Monitoring: Foam can interfere with sensor readings (e.g., pH, dissolved oxygen), leading to poor process control.

  • Cell Stress: The physical stress of excessive foaming can negatively impact cell health and productivity.

Troubleshooting Steps:

  • Antifoam Agents: Add a sterile, biocompatible antifoam agent. Start with a low concentration and add more as needed.

  • Agitation Speed: Reduce the agitation speed, but ensure the culture remains well-mixed and aerated.

  • Aeration Rate: Lower the aeration rate, but monitor the dissolved oxygen levels to avoid oxygen limitation.

Q3: My this compound extract shows inconsistent purity from batch to batch. What could be causing this variability?

A3: Batch-to-batch variability in purity can be frustrating. The issue often lies in the downstream processing or in the fermentation itself.

  • Incomplete Cell Lysis: If your purification protocol involves cell lysis, incomplete or inconsistent lysis will result in varying levels of intracellular contaminants.

  • Precipitation Issues: Changes in pH or temperature during extraction and precipitation can affect the selective precipitation of this compound.

  • Chromatography Problems: Column overloading, inconsistent solvent gradients, or degradation of the stationary phase can all lead to variable purity.

  • Co-production of Other Lipopeptides: Bacillus species are known to produce a variety of lipopeptides.[5] Changes in fermentation conditions can alter the relative production of these, leading to a less pure this compound extract.

Data Presentation: Optimizing Fermentation Parameters

The following table summarizes the results of a series of experiments to optimize fermentation parameters for this compound production. The wild-type Bacillus remedium was used in all experiments.

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature (°C) 25303742
This compound Yield (mg/L)15.2 ± 1.845.7 ± 3.228.1 ± 2.510.5 ± 1.1
pH 6.06.57.07.5
This compound Yield (mg/L)22.4 ± 2.148.9 ± 4.055.3 ± 4.535.1 ± 2.9
Aeration (vvm) 0.51.01.52.0
This compound Yield (mg/L)30.1 ± 2.852.6 ± 3.941.2 ± 3.533.7 ± 3.1

Experimental Protocols

Protocol 1: Cultivation of Bacillus remedium for this compound Production

This protocol describes the standard method for cultivating Bacillus remedium in a laboratory-scale bioreactor.

1. Media Preparation:

  • Seed Medium (LB Broth): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave at 121°C for 20 minutes.[6]
  • Production Medium (M9-G): 6.8 g/L Na2HPO4, 3 g/L KH2PO4, 0.5 g/L NaCl, 1 g/L NH4Cl, 2 mM MgSO4, 0.1 mM CaCl2, 1% glycerol, 0.2% casamino acids. Autoclave the base medium and add filter-sterilized supplements.

2. Inoculum Preparation: a. Inoculate a single colony of B. remedium from an agar plate into 5 mL of LB broth. b. Incubate at 30°C with shaking at 220 rpm for 12-16 hours. c. Use this seed culture to inoculate the bioreactor at a 1:100 dilution.

3. Bioreactor Fermentation: a. Prepare the bioreactor with the M9-G production medium. b. Inoculate with the seed culture. c. Maintain the following parameters:

  • Temperature: 30°C
  • pH: 7.0 (controlled with 1M NaOH and 1M HCl)
  • Agitation: 400 rpm
  • Aeration: 1.0 vvm d. Ferment for 72 hours. Collect samples periodically for analysis of cell density (OD600) and this compound concentration.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines the procedure for extracting and quantifying this compound from the culture broth.

1. Sample Preparation: a. Centrifuge 10 mL of culture broth at 8,000 x g for 15 minutes to pellet the cells. b. Acidify the supernatant to pH 2.0 with concentrated HCl to precipitate the lipopeptides. c. Incubate at 4°C overnight. d. Centrifuge at 8,000 x g for 20 minutes to collect the precipitate. e. Resuspend the pellet in 1 mL of methanol and vortex thoroughly. f. Centrifuge at 14,000 x g for 10 minutes to remove insoluble material. g. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
  • Gradient: 20-80% acetonitrile over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 214 nm.
  • Quantification: Use a standard curve of purified this compound to determine the concentration in the sample.

Visualizations

Signaling Pathway for this compound Biosynthesis

The production of this compound in Bacillus remedium is regulated by a complex signaling network that responds to cell density and environmental stress. The diagram below illustrates the key regulatory pathways.

Troubleshooting_Workflow start Low this compound Yield check_growth Is cell growth (OD600) normal? start->check_growth growth_no No check_growth->growth_no No growth_yes Yes check_growth->growth_yes Yes check_media Check media composition and sterility growth_no->check_media check_inoculum Verify inoculum quality and quantity check_media->check_inoculum check_fermentation Are fermentation parameters optimal? (Temp, pH, Aeration) growth_yes->check_fermentation fermentation_no No check_fermentation->fermentation_no No fermentation_yes Yes check_fermentation->fermentation_yes Yes optimize_fermentation Optimize fermentation conditions (see Data Table) fermentation_no->optimize_fermentation check_precursors Analyze precursor availability in medium fermentation_yes->check_precursors genetic_engineering Consider metabolic engineering: - Overexpress regulatory genes (ComA, Spo0A) - Engineer precursor pathways check_precursors->genetic_engineering

References

"Murpanicin" degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides & FAQs

This technical support center provides guidance and answers to frequently asked questions regarding the stability and degradation of Murpanicin.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways observed for this compound?

A1: this compound is primarily susceptible to two main degradation pathways: hydrolysis and oxidation, with hydrolysis being the more predominant route under most conditions. Photodegradation can also occur upon exposure to UV light.

  • Hydrolysis: The ester linkage in this compound is the primary site for hydrolytic cleavage, leading to the formation of two main inactive metabolites: MPA-1 and MPA-2. This process is significantly influenced by pH, with accelerated degradation observed in both acidic and alkaline conditions.

  • Oxidation: The tertiary amine in the this compound structure is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of peroxides. This pathway leads to the formation of N-oxide derivatives.

  • Photodegradation: Exposure to ultraviolet (UV) radiation can induce photodegradation, resulting in a complex mixture of degradants. The specific photolytic degradation products are currently under investigation.

Q2: My this compound solution appears to be losing potency faster than expected. What are the likely causes?

A2: Rapid loss of potency in this compound solutions is often attributed to several factors related to its stability:

  • Improper pH of the solution: this compound is most stable in a narrow pH range of 4.5 to 5.5. Solutions prepared with buffers outside of this range will exhibit significantly faster degradation.

  • Exposure to light: this compound is photosensitive. Storing solutions in clear vials or exposing them to ambient light for extended periods can lead to photodegradation and loss of activity.

  • Incorrect storage temperature: Elevated temperatures accelerate both hydrolytic and oxidative degradation. Solutions should be stored at the recommended temperature of 2-8°C.

  • Presence of oxidizing agents: Contamination with oxidizing agents, such as peroxides from excipients or trace metals, can catalyze the oxidative degradation of this compound.

Q3: Are there any known incompatibilities with common excipients or solvents?

A3: Yes, certain excipients and solvents can negatively impact the stability of this compound.

  • Excipients with high water content or hygroscopic properties: These can increase the local moisture content, thereby accelerating hydrolysis.

  • Excipients containing reactive impurities: Peroxides, aldehydes, and metal ions are known to promote the degradation of this compound.

  • Alkaline excipients: Basic compounds can raise the micro-pH of the formulation, leading to rapid hydrolytic degradation.

  • Solvents: While this compound is soluble in a range of organic solvents, prolonged exposure to protic solvents, especially at non-optimal pH, can facilitate hydrolysis.

Troubleshooting Experimental Issues

Issue 1: Inconsistent results in cell-based assays using this compound.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare this compound stock solutions and working dilutions immediately before use.

    • pH of the medium: Check the pH of your cell culture medium. If it is outside the optimal range for this compound stability (pH 4.5-5.5), consider if the experimental timeline allows for significant degradation. For longer experiments, the stability of this compound in the specific medium at 37°C should be profiled.

    • Light exposure: Protect the cell culture plates from direct light, especially if the incubator does not have a light-shielding door.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

  • Possible Cause: Formation of degradation products during sample preparation or storage.

  • Troubleshooting Steps:

    • Control sample: Analyze a freshly prepared standard solution of this compound to confirm the identity of the main peak.

    • Sample handling: Ensure that samples are processed quickly and stored at low temperatures (2-8°C) and protected from light prior to analysis.

    • Mobile phase pH: The pH of the HPLC mobile phase can influence the stability of this compound during the analytical run. Ensure the mobile phase pH is within the stable range for the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify its degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a clear glass vial and heat in an oven at 60°C for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples appropriately and analyze by a stability-indicating HPLC-UV method.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at Different pH Values (40°C)

pHHalf-life (t½) in hours
3.012.5
4.5150.2
5.0155.8
5.5152.3
7.075.1
9.08.3

Table 2: Summary of Forced Degradation Studies of this compound

Condition% DegradationMajor Degradation Products
0.1 N HCl, 60°C, 24h45.2%MPA-1, MPA-2
0.1 N NaOH, 60°C, 24h92.8%MPA-1, MPA-2
3% H₂O₂, RT, 24h33.7%N-oxide derivatives
UV light (254 nm), 24h65.1%Complex mixture
Heat (60°C), 24h15.6%MPA-1, MPA-2

Visualizations

Murpanicin_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation This compound This compound MPA1 MPA-1 This compound->MPA1 pH < 4 or > 6 MPA2 MPA-2 This compound->MPA2 pH < 4 or > 6 N_Oxide N-oxide derivatives This compound->N_Oxide Peroxides, O₂ Photo_Products Complex Mixture This compound->Photo_Products UV Light

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Was the this compound solution freshly prepared? Start->Check_Solution Check_pH Is the solution/medium pH between 4.5 and 5.5? Check_Solution->Check_pH Yes Prepare_Fresh Prepare fresh solution immediately before use Check_Solution->Prepare_Fresh No Check_Light Was the experiment protected from light? Check_pH->Check_Light Yes Adjust_pH Adjust pH or perform stability profiling in medium Check_pH->Adjust_pH No Check_Temp Was the storage/incubation temperature appropriate? Check_Light->Check_Temp Yes Protect_Light Use amber vials and protect from ambient light Check_Light->Protect_Light No Control_Temp Store at 2-8°C and use calibrated incubators Check_Temp->Control_Temp No End Consistent Results Check_Temp->End Yes Prepare_Fresh->Check_pH Adjust_pH->Check_Light Protect_Light->Check_Temp Control_Temp->End

Caption: Troubleshooting workflow for inconsistent results.

Optimizing Mass Spectrometry Ionization for "Murpanicin": A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the mass spectrometry ionization of the novel compound "Murpanicin."

Troubleshooting Guide: Common Ionization Issues

This guide addresses specific challenges you may encounter during the mass spectrometric analysis of "this compound."

1. Low or No Signal Intensity

Question: I am not observing any significant ion signal for this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no signal intensity is a common issue when developing a new mass spectrometry method. This can stem from several factors related to both the instrument parameters and the sample preparation.

Initial Steps:

  • Confirm Compound Presence: Ensure that your sample is being introduced into the mass spectrometer. You can do this by running a well-characterized standard with a similar expected ionization behavior.

  • Check Instrument Performance: Verify that the mass spectrometer is performing optimally by running a system suitability test or a standard calibration mixture.

Troubleshooting Workflow:

G A Prepare this compound solution in a suitable solvent system B Infuse the solution into the mass spectrometer A->B C Screen both positive and negative ionization modes B->C D Perform a coarse optimization of key parameters (e.g., capillary voltage, gas flow) C->D E Use a Design of Experiments (DoE) approach for fine-tuning D->E F Analyze the DoE results to identify optimal conditions E->F G Validate the optimized method for reproducibility and sensitivity F->G

Minimizing "Murpanicin" off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Murpanicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive kinase inhibitor designed to selectively target M-Kinase, a critical serine/threonine kinase involved in pro-survival signaling pathways in various cancer types. Inhibition of M-Kinase by this compound leads to the downstream suppression of the "Tumorigenesis Enhancement Pathway," ultimately inducing apoptosis in malignant cells.

Q2: What are the known off-target effects of this compound?

While designed for M-Kinase, this compound can exhibit inhibitory effects on other kinases, particularly those with structurally similar ATP-binding pockets. The primary known off-targets are OTK1 (Off-Target Kinase 1) and OTK2 (Off-Target Kinase 2). Inhibition of these kinases can lead to unintended biological consequences, such as cytotoxicity in non-cancerous cell lines and cell cycle arrest, which may confound experimental results.[1][2] Unexpected adverse effects can occur when a drug binds to an unintended target.[1]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

Differentiating on-target from off-target effects is crucial for accurate data interpretation.[3] A multi-faceted approach is recommended:

  • Dose-Response Analysis: On-target effects should correlate with the IC50 value of this compound for M-Kinase. Off-target effects may appear at higher concentrations.

  • Rescue Experiments: If the observed phenotype is due to M-Kinase inhibition, it should be rescuable by expressing a drug-resistant mutant of M-Kinase.

  • Orthogonal Approaches: Use structurally unrelated inhibitors of M-Kinase to see if they replicate the observed phenotype. Additionally, techniques like siRNA or CRISPR/Cas9 to deplete M-Kinase should mimic the on-target effects of this compound.

  • Cell Line Profiling: Compare the effects of this compound in cell lines that express M-Kinase with those that have low or no expression.

Q4: What are the recommended working concentrations for this compound in cell-based assays?

The optimal concentration of this compound is cell-line dependent and should be determined empirically. As a starting point, we recommend a dose-response curve ranging from 1 nM to 10 µM. For most sensitive cancer cell lines, on-target M-Kinase inhibition is typically observed in the 10-100 nM range. Concentrations exceeding 1 µM are more likely to induce off-target effects.[4]

This compound Potency and Selectivity Profile
TargetIC50 (nM)Description
M-Kinase 15 Primary On-Target
OTK1250Known Off-Target
OTK2800Known Off-Target

This data is a representation of typical results from in vitro kinase assays.

Recommended Concentration Ranges for Initial Screening
Cell Line TypeM-Kinase ExpressionRecommended Starting RangeNotes
Cancer Line AHigh10 nM - 1 µMHigh sensitivity expected.
Cancer Line BModerate50 nM - 5 µMModerate sensitivity expected.
Normal FibroblastsLow100 nM - 10 µMUsed as a control for off-target cytotoxicity.

Troubleshooting Guide

Problem 1: I'm observing significant cytotoxicity in my control (non-cancerous) cell line at concentrations that are effective in my cancer cell line.

This may indicate that the observed effect is due to off-target inhibition.

  • Solution 1: Lower the Concentration. Titrate this compound to the lowest effective concentration in your cancer cell line to minimize off-target effects.

  • Solution 2: Use a More Selective Inhibitor. If available, use an alternative M-Kinase inhibitor with a different chemical structure to confirm the phenotype.

  • Solution 3: Perform a Target Knockdown Experiment. Use siRNA or CRISPR to specifically deplete M-Kinase and see if the cytotoxic phenotype is replicated. If not, the effect of this compound is likely off-target.

Problem 2: My experimental results are inconsistent across different experimental batches.

Inconsistent results can arise from several factors related to compound handling and experimental setup.

  • Solution 1: Check Compound Stability. Ensure that this compound stock solutions are prepared, stored, and handled correctly. Avoid repeated freeze-thaw cycles.

  • Solution 2: Standardize Cell Culture Conditions. Variations in cell passage number, confluency, and media composition can alter cellular responses to inhibitors. Maintain consistent cell culture practices.

  • Solution 3: Verify Pipetting Accuracy. Inaccurate pipetting, especially at low concentrations, can lead to significant variability. Calibrate your pipettes and use appropriate techniques.

Problem 3: The observed cellular phenotype does not align with the known downstream effects of M-Kinase inhibition.

This strongly suggests that an off-target effect is dominating the cellular response.

  • Solution 1: Conduct a Kinase Panel Screen. Profile this compound against a broad panel of kinases to identify potential off-targets that may be responsible for the observed phenotype.[5]

  • Solution 2: Perform a Western Blot Analysis. Confirm that this compound is inhibiting M-Kinase at the concentrations used by probing for the phosphorylation of a known downstream substrate of M-Kinase.

  • Solution 3: Consult the Literature. Research the functions of the identified off-target kinases (OTK1, OTK2) to see if their inhibition could explain the observed phenotype.

Visualizations

M-Kinase Signaling Pathway

M_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor M_Kinase M-Kinase Receptor->M_Kinase Activates Substrate_A Substrate A M_Kinase->Substrate_A Phosphorylates Substrate_B Substrate B Substrate_A->Substrate_B Activates Transcription_Factor Transcription Factor Substrate_B->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Pro_Survival Cell Survival Gene_Expression->Pro_Survival Leads to This compound This compound This compound->M_Kinase On_Off_Target_Workflow start Phenotype Observed with this compound dose_response Perform Dose-Response Curve start->dose_response correlates Does Phenotype Correlate with M-Kinase IC50? dose_response->correlates rescue Rescue with Drug-Resistant M-Kinase Mutant correlates->rescue Yes off_target Likely Off-Target Effect correlates->off_target No phenotype_rescued Is Phenotype Rescued? rescue->phenotype_rescued orthogonal Use Orthogonal Methods (siRNA, Other Inhibitors) phenotype_rescued->orthogonal Yes phenotype_rescued->off_target No phenotype_replicated Is Phenotype Replicated? orthogonal->phenotype_replicated on_target Likely On-Target Effect phenotype_replicated->on_target Yes phenotype_replicated->off_target No Troubleshooting_Tree start Problem Encountered high_cytotoxicity High Cytotoxicity in Controls? start->high_cytotoxicity inconsistent_results Inconsistent Results? high_cytotoxicity->inconsistent_results No solution_cytotoxicity Lower Concentration Use Orthogonal Methods high_cytotoxicity->solution_cytotoxicity Yes mismatched_phenotype Mismatched Phenotype? inconsistent_results->mismatched_phenotype No solution_inconsistent Check Compound Stability Standardize Protocols inconsistent_results->solution_inconsistent Yes solution_mismatched Kinase Panel Screen Confirm Target Inhibition mismatched_phenotype->solution_mismatched Yes end Problem Resolved mismatched_phenotype->end No solution_cytotoxicity->end solution_inconsistent->end solution_mismatched->end

References

Enhancing "Murpanicin" bioactivity through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing "Murpanicin" Bioactivity

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the chemical modification of "this compound," a novel inhibitor of the bacterial MurA enzyme, to enhance its bioactivity.

Frequently Asked Questions (FAQs)

Q1: We've synthesized a new analog of this compound by modifying its side chain, but it has completely lost its antibacterial activity. What could be the reason?

A1: Loss of activity post-modification is a common issue. Several factors could be at play:

  • Steric Hindrance: The new functional group might be too bulky, preventing the analog from binding to the active site of the MurA enzyme.

  • Loss of Key Interactions: The original side chain may have formed critical hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the enzyme. The modification may have removed these essential interactions.

  • Conformational Changes: The modification could have induced a change in the overall three-dimensional shape of the this compound core, making it incompatible with the binding pocket.

  • Poor Cell Penetration: The new analog might be unable to cross the bacterial cell wall or membrane to reach its cytoplasmic target, MurA.

Q2: Our latest this compound derivative shows excellent enzyme inhibition in our in-vitro assays but has poor whole-cell antibacterial activity. How can we troubleshoot this?

A2: This discrepancy typically points towards issues with cellular uptake or efflux.

  • Cellular Permeability: The modified compound may have physicochemical properties (e.g., high polarity, large size) that prevent it from crossing the bacterial cell membrane. Consider performing a permeability assay (e.g., a PAMPA assay) to assess this.

  • Efflux Pumps: The compound might be a substrate for bacterial efflux pumps, which actively remove it from the cytoplasm. You can test this by co-administering your compound with a known efflux pump inhibitor (e.g., reserpine, verapamil) and checking if the antibacterial activity is restored.

  • Compound Stability: The derivative might be unstable in the bacterial culture medium or may be rapidly metabolized by the bacteria.

Q3: We are struggling with the poor aqueous solubility of our new this compound analogs. What strategies can we employ to improve it?

A3: Poor solubility is a frequent hurdle in drug development. Consider the following approaches:

  • Incorporate Polar Functional Groups: Introduce ionizable groups (e.g., amines, carboxylic acids) or polar non-ionizable groups (e.g., hydroxyls, amides) to increase hydrophilicity.

  • Formulate with Solubilizing Agents: For testing purposes, you can formulate the compounds with excipients like DMSO, cyclodextrins, or co-solvents. However, for therapeutic applications, a more permanent solution through chemical modification is preferable.

  • Prodrug Approach: Convert a part of the molecule into a more soluble promoiety that is cleaved in-vivo to release the active drug.

Troubleshooting Guide

Problem Possible Cause Suggested Action
High MIC value despite low IC50 against MurA enzyme Poor cell permeability- Perform a cellular uptake assay.- Modify the compound to improve its lipophilicity or introduce features that facilitate transport.
Compound is being removed by efflux pumps- Test for synergy with known efflux pump inhibitors.- Modify the structure to reduce recognition by efflux pumps.
Modified analog is cytotoxic to mammalian cells Off-target activity- Screen the analog against a panel of human enzymes or receptors.- Perform a structural analysis to identify potential toxicophores.
Inhibition of the human ortholog of the target enzyme- If a human ortholog exists, test the compound's inhibitory activity against it to determine selectivity.
Loss of activity after attempting to broaden spectrum to Gram-negative bacteria Inability to cross the outer membrane of Gram-negative bacteria- The outer membrane is a significant barrier. Modifications may be needed to exploit porin channels or other uptake mechanisms.

Quantitative Data Summary

The following table summarizes the bioactivity of a series of hypothetical this compound analogs with modifications at two different positions (R1 and R2).

Compound ID R1 Modification R2 Modification MurA Inhibition IC50 (µM) MRSA MIC (µg/mL) HeLa Cell Cytotoxicity CC50 (µM) Selectivity Index (CC50/IC50)
This compound-WT-H-OH15.232> 100> 6.6
MNP-001-CH3-OH12.516> 100> 8.0
MNP-002-H-OCH325.864> 100> 3.9
MNP-003-H-NH28.188510.5
MNP-004-Cl-OH10.316706.8

Experimental Protocols

1. MurA Enzyme Inhibition Assay

  • Principle: This assay measures the inhibition of the MurA enzyme by monitoring the disappearance of the substrate NADPH, which has a strong absorbance at 340 nm.

  • Methodology:

    • Prepare a reaction mixture containing Tris-HCl buffer, the MurA enzyme, and the substrate UDP-N-acetylglucosamine.

    • Add varying concentrations of the this compound analog (or DMSO as a control) to the wells of a 96-well plate.

    • Initiate the reaction by adding phosphoenolpyruvate (PEP) and NADPH.

    • Immediately measure the absorbance at 340 nm every minute for 20-30 minutes using a plate reader.

    • Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

2. Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol uses the broth microdilution method.

  • Methodology:

    • Prepare a serial two-fold dilution of the this compound analogs in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a standardized inoculum of the test bacterium (e.g., MRSA) to a final concentration of 5 x 10^5 CFU/mL.

    • Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria with no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

3. MTT Cytotoxicity Assay

  • Principle: This colorimetric assay assesses cell viability. The mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Methodology:

    • Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the this compound analogs. Include a vehicle control (DMSO).

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

    • Add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm. The amount of color produced is proportional to the number of viable cells.

    • Calculate the CC50 (the concentration that reduces cell viability by 50%) by plotting the percentage of viable cells against the log of the compound concentration.

Visualizations

cluster_pathway Bacterial Peptidoglycan Synthesis Pathway UDP_GlcNAc UDP-GlcNAc MurA MurA Enzyme UDP_GlcNAc->MurA PEP PEP PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate Catalysis Further_Steps Further Steps... UDP_GlcNAc_enolpyruvate->Further_Steps Peptidoglycan Peptidoglycan (Cell Wall) Further_Steps->Peptidoglycan This compound This compound This compound->MurA Inhibition cluster_workflow Workflow for this compound Analog Development Lead_ID Identify Lead (this compound-WT) Synthesis Chemical Synthesis of Analogs Lead_ID->Synthesis In_Vitro In-Vitro Screening (MurA IC50) Synthesis->In_Vitro Whole_Cell Whole-Cell Assay (MIC) In_Vitro->Whole_Cell Cytotoxicity Cytotoxicity Assay (CC50) Whole_Cell->Cytotoxicity SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design cluster_troubleshooting Troubleshooting Logic for Poor Bioactivity Start Analog shows low activity Check_IC50 Is MurA IC50 potent? Start->Check_IC50 Check_Permeability Assess Cell Permeability Check_IC50->Check_Permeability Yes Redesign_Binding Redesign for Enzyme Binding Check_IC50->Redesign_Binding No Check_Efflux Test with Efflux Pump Inhibitors Check_Permeability->Check_Efflux Good Permeability Redesign_Uptake Redesign for Improved Uptake Check_Permeability->Redesign_Uptake Low Permeability Check_Efflux->Redesign_Uptake Efflux Substrate

Resolving peak tailing in "Murpanicin" HPLC purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC purification of "Murpanicin."

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than 1. An ideal chromatographic peak is symmetrical, known as a Gaussian peak. Tailing occurs when the latter half of the peak is broader than the front half, indicating undesirable interactions between the analyte and the stationary phase or other system issues.[1][2][3] This can compromise resolution, quantification accuracy, and overall method reliability.[3][4]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for a coumarin derivative like this compound during reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][2] Common causes include:

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic functional groups on the this compound molecule, leading to tailing.[1][2][3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule may exist in both ionized and non-ionized forms, resulting in a distorted peak shape.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[5][6]

  • Column Degradation: Voids in the column packing or a contaminated frit can disrupt the flow path and cause peak distortion.[7]

  • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[2][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. By adjusting the pH, you can control the ionization state of both the this compound molecules and the residual silanol groups on the stationary phase. For basic compounds, lowering the mobile phase pH (typically to 3 or below) will protonate the silanol groups, minimizing their interaction with the protonated basic analyte and thus reducing peak tailing.[1][8]

Q4: Can the choice of solvent affect my this compound purification?

A4: Yes, the sample solvent can significantly impact peak shape. Dissolving this compound in a solvent that is much stronger than the mobile phase can cause the sample to spread out on the column before the gradient starts, leading to broad and tailing peaks.[4] Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting Guide

Initial Checks
  • Review Method Parameters: Ensure that the correct mobile phase composition, pH, flow rate, and column temperature are being used as specified in the method.

  • Inspect System for Leaks: Check all fittings and connections for any signs of leakage.

  • Column History: Review the history of the column. A new or well-maintained column is less likely to be the source of the problem.

Systematic Troubleshooting Steps

If the initial checks do not resolve the issue, follow these steps to identify and rectify the cause of peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to determine the optimal mobile phase pH to minimize peak tailing for this compound.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (ACN) or methanol (MeOH)

  • Formic acid (FA) or trifluoroacetic acid (TFA)

  • Ammonium hydroxide or triethylamine (TEA)

  • This compound standard solution

Procedure:

  • Prepare a series of mobile phases with varying pH values. For a reverse-phase method, you can start with a pH range of 2.5 to 7.0.

  • Acidic Mobile Phases:

    • Mobile Phase A (Aqueous): 0.1% FA in water (pH ~2.7)

    • Mobile Phase B (Organic): 0.1% FA in ACN

  • Intermediate pH Mobile Phases:

    • Prepare a 10 mM ammonium acetate or ammonium formate buffer and adjust the pH to 4.0, 5.0, and 6.0 using acetic acid or formic acid.

    • Mobile Phase A (Aqueous): Buffered aqueous solution

    • Mobile Phase B (Organic): ACN or MeOH

  • Slightly Basic Mobile Phase:

    • Prepare a 10 mM ammonium bicarbonate buffer and adjust the pH to 7.0.

    • Mobile Phase A (Aqueous): Buffered aqueous solution

    • Mobile Phase B (Organic): ACN or MeOH

  • Equilibrate the column with each mobile phase composition for at least 10-15 column volumes.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the peak asymmetry factor for each pH value.

Protocol 2: Column Health Assessment

This protocol helps to determine if the column is the source of the peak tailing.

Procedure:

  • Column Flush: Disconnect the column from the detector and flush it with a strong solvent (e.g., isopropanol, then hexane, then isopropanol, and finally back to your mobile phase conditions) to remove any strongly retained contaminants.[7]

  • Backflush: If the column manufacturer's instructions permit, reverse the column and flush it to waste with a strong solvent. This can help to remove particulates from the inlet frit.[8]

  • Test with a Standard: After flushing, reconnect the column and inject a well-behaved standard compound to check for peak shape. If the standard also tails, the column is likely the problem.

  • Replace Column: If the above steps do not resolve the issue, replace the column with a new one of the same type. If the peak shape improves, the original column was the cause.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHBuffer/AdditiveAsymmetry Factor (As)Observations
2.70.1% Formic Acid1.1Symmetrical peak
4.510 mM Ammonium Acetate1.8Moderate tailing
6.010 mM Ammonium Phosphate2.5Significant tailing
7.010 mM Ammonium Bicarbonate3.2Severe tailing

Note: This is hypothetical data for illustrative purposes.

Visualizations

Troubleshooting Workflow

start Peak Tailing Observed for this compound check_method Verify Method Parameters (Flow rate, Mobile Phase, Temp.) start->check_method is_method_ok Parameters Correct? check_method->is_method_ok correct_method Correct Method Parameters is_method_ok->correct_method No check_column Assess Column Health is_method_ok->check_column Yes correct_method->check_method is_column_ok Column Health OK? check_column->is_column_ok clean_column Clean or Replace Column is_column_ok->clean_column No optimize_mp Optimize Mobile Phase is_column_ok->optimize_mp Yes clean_column->check_column is_mp_ok Peak Shape Improved? optimize_mp->is_mp_ok check_sample Investigate Sample Effects is_mp_ok->check_sample No end_good Peak Tailing Resolved is_mp_ok->end_good Yes is_sample_ok Sample Issues Resolved? check_sample->is_sample_ok is_sample_ok->end_good Yes end_bad Further Investigation Required is_sample_ok->end_bad No silanol Si-OH (Silanol Group) ionized_silanol Si-O- (Ionized Silanol) This compound This compound (Basic Analyte) This compound->ionized_silanol Strong Secondary Interaction (Causes Tailing) protonated_this compound Protonated this compound protonated_this compound->silanol Reduced Interaction (Good Peak Shape)

References

Mupirocin Resistance Development in Staphylococcus aureus: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the development of mupirocin resistance in Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of mupirocin resistance in Staphylococcus aureus?

A1: Mupirocin resistance in S. aureus is primarily mediated by two mechanisms:

  • Target Modification: This is the most common mechanism.

    • High-level resistance (MIC ≥512 µg/mL): This is typically due to the acquisition of a plasmid-encoded gene, either mupA (also known as ileS-2) or mupB.[1] These genes encode a modified isoleucyl-tRNA synthetase (IleRS) that has a very low affinity for mupirocin, rendering the antibiotic ineffective.

    • Low-level resistance (MIC 8-256 µg/mL): This usually arises from point mutations in the native chromosomal ileS gene, which encodes the original target IleRS. These mutations alter the binding site of mupirocin, reducing its efficacy.[1]

Q2: How do I differentiate between high-level and low-level mupirocin resistance in the lab?

A2: The differentiation is primarily based on the Minimum Inhibitory Concentration (MIC) value of mupirocin for the S. aureus isolate. You can determine the MIC using methods like broth microdilution, agar dilution, or E-test. Additionally, a high-concentration (200 µg) mupirocin disk diffusion test can be used as a screening method for high-level resistance.[2][3] Molecular methods, such as PCR, can be used to detect the presence of mupA and mupB genes, which are indicative of high-level resistance.

Q3: Can an S. aureus isolate have the mupA gene but still appear susceptible to mupirocin in a phenotypic test?

A3: Yes, this is a known, albeit less common, phenomenon. Discrepancies between genotypic and phenotypic results can occur due to several reasons:

  • Gene Expression Issues: The mupA gene may not be expressed at a high enough level to confer phenotypic resistance.

  • Inactive Gene Product: Mutations within the mupA gene itself could lead to a non-functional IleRS enzyme.

  • Plasmid Loss: The plasmid carrying the mupA gene can be lost during subculturing in the absence of selective pressure.

Q4: What is the "stringent response" and how is it related to mupirocin action?

A4: The stringent response is a global bacterial stress response to nutrient limitation, particularly amino acid starvation. Mupirocin inhibits isoleucyl-tRNA synthetase, leading to a buildup of uncharged tRNAs, which mimics amino acid starvation and triggers the stringent response.[4][5] This response is mediated by the alarmone (p)ppGpp, synthesized by the enzyme RelA. The stringent response leads to a global downregulation of processes like protein and DNA synthesis and an upregulation of amino acid biosynthesis and stress survival genes.[4][5][6][7][8]

Data Presentation

Table 1: Mupirocin MIC Breakpoints for Staphylococcus aureus
Resistance LevelMIC (µg/mL)Associated Genetic Determinant(s)
Susceptible≤ 4Wild-type ileS
Low-Level Resistance8 - 256Point mutations in chromosomal ileS
High-Level Resistance≥ 512Plasmid-borne mupA or mupB gene
Table 2: Common ileS Mutations and Corresponding Mupirocin MICs in S. aureus
ileS MutationResulting Amino Acid ChangeTypical MIC Range (µg/mL)
V588FValine to Phenylalanine at position 5888 - 64
V631FValine to Phenylalanine at position 6318 - 64
G593VGlycine to Valine at position 5934 - 16
R816CArginine to Cysteine at position 81616 - 128 (often in combination with other mutations)

Experimental Protocols

Protocol 1: Mupirocin Susceptibility Testing by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

1. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Mupirocin powder
  • 96-well microtiter plates
  • Staphylococcus aureus isolate to be tested
  • S. aureus ATCC® 29213™ (Quality Control strain)
  • Sterile saline or phosphate-buffered saline (PBS)
  • 0.5 McFarland turbidity standard
  • Incubator (35°C ± 2°C)

2. Procedure:

  • Prepare Mupirocin Stock Solution: Prepare a stock solution of mupirocin in an appropriate solvent as recommended by the manufacturer.
  • Prepare Mupirocin Dilutions: Perform serial twofold dilutions of mupirocin in CAMHB in the 96-well plate to achieve a final concentration range (e.g., 0.06 to 1024 µg/mL).
  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
  • Inoculate Plate: Add the diluted bacterial suspension to each well containing the mupirocin dilutions. Include a growth control well (no mupirocin) and a sterility control well (no bacteria).
  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
  • Reading Results: The MIC is the lowest concentration of mupirocin that completely inhibits visible growth.

Protocol 2: Mupirocin Susceptibility Testing by Disk Diffusion

This protocol is based on CLSI guidelines.[10][11][12][13][14][15]

1. Materials:

  • Mueller-Hinton Agar (MHA) plates
  • Mupirocin disks (5 µg and 200 µg)
  • Staphylococcus aureus isolate to be tested
  • S. aureus ATCC® 25923™ (Quality Control strain)
  • Sterile saline or PBS
  • 0.5 McFarland turbidity standard
  • Sterile cotton swabs
  • Incubator (35°C ± 2°C)
  • Ruler or calipers

2. Procedure:

  • Prepare Bacterial Inoculum: Prepare a standardized inoculum as described in the broth microdilution protocol.
  • Inoculate MHA Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions.
  • Apply Disks: Aseptically apply the 5 µg and 200 µg mupirocin disks to the surface of the inoculated plate. Ensure the disks are in firm contact with the agar.
  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
  • Reading Results: Measure the diameter of the zones of inhibition in millimeters. Interpret the results based on established zone diameter breakpoints.

Protocol 3: PCR for Detection of mupA and mupB Genes

1. Materials:

  • DNA extraction kit
  • PCR master mix
  • Forward and reverse primers for mupA and mupB (see Table 3)
  • Nuclease-free water
  • Thermal cycler
  • Agarose gel electrophoresis system
  • Positive control DNA (S. aureus known to carry mupA and mupB)
  • Negative control (no DNA)

2. Primer Sequences:

GenePrimer NameSequence (5' - 3')Product Size (bp)
mupAmupA-FTATATTATGC GATGGAAGGT TGG~456
mupA-RAATAAAATCA GCTGGAAAGT GTTG
mupBmupB-FGCT TTA GTT AAT GCA GCG GTT~674
mupB-RAGT GTC TAA AAT GAT AAG ACG ATC

3. PCR Conditions:

  • DNA Extraction: Extract genomic DNA from the S. aureus isolate.
  • PCR Reaction Setup: Prepare the PCR reaction mixture containing DNA template, primers, PCR master mix, and nuclease-free water.
  • Thermal Cycling:
  • Initial Denaturation: 94°C for 5 minutes
  • 30 Cycles of:
  • Denaturation: 94°C for 1 minute
  • Annealing: 55°C for 1 minute
  • Extension: 72°C for 1 minute
  • Final Extension: 72°C for 7 minutes
  • Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel. The presence of bands of the expected sizes indicates the presence of the respective genes.

Troubleshooting Guides

Table 4: Troubleshooting Mupirocin Susceptibility Testing
IssuePossible Cause(s)Recommended Solution(s)
No growth in any wells (including growth control) in MIC test Inoculum too dilute; Inactive bacterial culture; Contamination with an inhibitory substanceRepeat the test with a fresh, viable culture and ensure correct inoculum preparation. Use a new batch of media.
Growth in the sterility control well in MIC test Contamination of the media or plateDiscard the plate and repeat the test with sterile materials.
Discrepancy between MIC and disk diffusion results Incorrect inoculum density; Improper disk placement or storage; Reading errorsEnsure adherence to standardized protocols for both methods. Re-test with careful attention to detail.
Fuzzy or indistinct zone edges in disk diffusion Mixed culture; Swarming motility of the organismRe-isolate the colony and repeat the test. Ensure a pure culture is used.
mupA detected by PCR, but isolate is phenotypically susceptible Non-expression of mupA; Inactivating mutation in mupA; Plasmid lossSubculture the isolate on media with and without mupirocin and re-test. Sequence the mupA gene to check for mutations.
No PCR product for positive control PCR inhibition; Incorrect annealing temperature; Degraded primers or template DNAOptimize PCR conditions (e.g., annealing temperature). Use fresh reagents and DNA.[16]

Mandatory Visualizations

Mupirocin_Action_and_Resistance cluster_cell Staphylococcus aureus cluster_translation Protein Synthesis cluster_resistance Resistance Mechanisms cluster_stringent Stringent Response Ribosome Ribosome Protein Protein Ribosome->Protein Translation Ile-tRNA Isoleucyl-tRNA Ile-tRNA->Ribosome Charged tRNA IleRS Isoleucyl-tRNA Synthetase (IleS) IleRS->Ile-tRNA Charges tRNA RelA RelA IleRS->RelA Uncharged tRNA accumulation activates mupA_mupB mupA / mupB genes (on plasmid) Mutant_IleRS Mutant IleRS mupA_mupB->Mutant_IleRS Encodes Mutant_IleRS->Ile-tRNA Charges tRNA (unaffected by Mupirocin) ileS_mutation ileS gene mutation (on chromosome) ileS_mutation->Mutant_IleRS Results in ppGpp (p)ppGpp RelA->ppGpp Synthesizes CodY_SigB CodY & SigB Regulons ppGpp->CodY_SigB Activates Mupirocin Mupirocin Mupirocin->IleRS Inhibits Mupirocin->Mutant_IleRS No inhibition

Caption: Mupirocin action, resistance, and the stringent response pathway.

Mupirocin_Susceptibility_Workflow start Isolate S. aureus disk_diffusion Disk Diffusion (5 µg & 200 µg disks) start->disk_diffusion mic_test MIC Determination (Broth Microdilution or E-test) disk_diffusion->mic_test If resistant susceptible Susceptible (MIC ≤ 4 µg/mL) mic_test->susceptible low_level Low-Level Resistance (MIC 8-256 µg/mL) mic_test->low_level high_level High-Level Resistance (MIC ≥ 512 µg/mL) mic_test->high_level pcr PCR for mupA & mupB low_level->pcr Optional: Rule out low-expressing mupA high_level->pcr Confirm with PCR

Caption: Workflow for Mupirocin susceptibility testing in S. aureus.

References

Validation & Comparative

"Murpanicin" target validation using genetic approaches

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Genetic Target Validation of Murpanicin

Disclaimer: As of late 2025, specific experimental data on the molecular target and genetic validation of this compound is not extensively available in publicly accessible scientific literature. This guide is therefore presented as an illustrative framework for researchers. It outlines the established principles and methodologies for the genetic validation of a putative molecular target for a novel natural compound like this compound, using hypothetical data for demonstration purposes. The potential targets discussed are based on the activities of structurally related coumarins isolated from the Murraya genus.

Introduction to this compound and Rationale for Target Validation

This compound is a naturally occurring coumarin isolated from plants of the Murraya genus. Preliminary studies on related compounds from this genus suggest potential therapeutic activities, including anti-inflammatory and neuroprotective effects. However, the precise molecular target of this compound remains to be elucidated. Target validation is a critical step in the drug development pipeline, providing strong evidence that modulating a specific biological target will have the desired therapeutic effect. Genetic approaches are powerful tools for target validation as they allow for the specific manipulation of a putative target's expression or function.

This guide compares hypothetical genetic validation data for this compound against a known inhibitor, assuming a putative target. For the purpose of this guide, we will consider Acetylcholinesterase (AChE) as a hypothetical target, based on reports of other coumarins from Murraya paniculata inhibiting this enzyme[1][2]. The guide will also briefly touch upon Inducible Nitric Oxide Synthase (iNOS) as another potential target based on the anti-inflammatory properties of related compounds.

Hypothetical Performance Comparison: this compound vs. Donepezil

Here, we present hypothetical data comparing the cellular effects of this compound with Donepezil, a well-established AChE inhibitor, in a neuronal cell line (e.g., SH-SY5Y).

Table 1: Comparative Efficacy in a Cellular Model of Neurodegeneration
ParameterThis compound (10 µM)Donepezil (1 µM)Vehicle Control
Cell Viability (%) 85 ± 4.288 ± 3.950 ± 5.1
AChE Activity (% of Control) 45 ± 3.542 ± 3.1100 ± 6.8
Neurite Outgrowth (µm) 120 ± 15125 ± 1830 ± 8
Apoptosis Rate (%) 12 ± 2.110 ± 1.845 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments (hypothetical data).

Genetic Target Validation of Acetylcholinesterase (AChE) for this compound

To genetically validate AChE as the target of this compound, we can use techniques like CRISPR-Cas9 knockout and siRNA-mediated knockdown to mimic the pharmacological inhibition by the compound.

Experimental Workflow for Genetic Validation

G cluster_0 Genetic Manipulation cluster_1 Treatment cluster_2 Phenotypic Assays cluster_3 Validation Logic Cell_Line Neuronal Cells (e.g., SH-SY5Y) siRNA AChE siRNA Transfection Cell_Line->siRNA CRISPR AChE CRISPR-Cas9 Knockout Cell_Line->CRISPR Murpanicin_Treat Treat with this compound siRNA->Murpanicin_Treat CRISPR->Murpanicin_Treat Phenotype Measure Cell Viability, Apoptosis, Neurite Outgrowth Murpanicin_Treat->Phenotype Logic Does Genetic Perturbation Occlude this compound Effect? Phenotype->Logic Validation Target Validated Logic->Validation Yes Invalidation Target Not Validated Logic->Invalidation No

Caption: Workflow for AChE target validation using genetic approaches.

Table 2: Hypothetical Data from Genetic Validation Experiments
ConditionCell Viability (%)Change in Viability with this compound
Wild-Type Cells + Vehicle 52 ± 4.8N/A
Wild-Type Cells + this compound 83 ± 5.1+31%
AChE Knockdown (siRNA) + Vehicle 79 ± 6.2N/A
AChE Knockdown (siRNA) + this compound 85 ± 5.5+6% (Occluded)
AChE Knockout (CRISPR) + Vehicle 81 ± 5.9N/A
AChE Knockout (CRISPR) + this compound 84 ± 6.0+3% (Occluded)

The occlusion of the this compound effect in genetically modified cells suggests that the compound's pro-survival activity is mediated through the inhibition of AChE (hypothetical data).

Experimental Protocols

AChE Activity Assay
  • Cell Culture: Plate SH-SY5Y cells in 96-well plates and differentiate with retinoic acid for 5-7 days.

  • Treatment: Treat cells with this compound, Donepezil, or vehicle control for 24 hours.

  • Lysis: Lyse the cells using a buffer containing 0.1% Triton X-100.

  • Assay: Use a commercial acetylcholinesterase assay kit (e.g., based on the Ellman method). Add acetylthiocholine iodide and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the cell lysates.

  • Measurement: Measure the absorbance at 412 nm, which is proportional to AChE activity.

CRISPR-Cas9 Mediated Knockout of AChE
  • gRNA Design: Design and clone two guide RNAs targeting exon 2 of the human ACHE gene into a lentiCRISPRv2 vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-gRNA plasmid and packaging plasmids (psPAX2, pMD2.G).

  • Transduction: Transduce SH-SY5Y cells with the collected lentivirus.

  • Selection: Select for transduced cells using puromycin (1-2 µg/mL).

  • Validation: Confirm knockout by Western blot analysis for the AChE protein and a functional assay for AChE activity.

siRNA-mediated Knockdown of AChE
  • siRNA Preparation: Resuspend validated siRNA targeting ACHE mRNA and a non-targeting control siRNA in RNase-free water.

  • Transfection: Transfect SH-SY5Y cells with 20 nM of siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours post-transfection.

  • Validation: Assess knockdown efficiency by quantifying ACHE mRNA levels using qRT-PCR and AChE protein levels by Western blot.

Putative Signaling Pathway: Neuroprotection via AChE Inhibition

This compound, by inhibiting AChE, could increase acetylcholine (ACh) levels in the synaptic cleft. This may lead to enhanced activation of nicotinic and muscarinic acetylcholine receptors, which in turn can trigger pro-survival signaling pathways like the PI3K/Akt pathway, ultimately leading to the inhibition of apoptosis and promotion of neuronal survival.

G This compound This compound AChE AChE This compound->AChE Inhibits ACh_degradation ACh Degradation AChE->ACh_degradation ACh_levels Increased ACh ACh_degradation->ACh_levels Decreases Receptors nAChR / mAChR Activation ACh_levels->Receptors PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Survival Neuronal Survival Apoptosis_Inhibition->Survival

Caption: Putative neuroprotective signaling pathway of this compound.

Conclusion and Future Directions

This guide provides a hypothetical framework for the genetic validation of AChE as a molecular target for this compound. The presented data, while illustrative, demonstrates how genetic approaches can provide robust evidence for a drug's mechanism of action. If these hypothetical results were to be confirmed experimentally, it would strongly support the development of this compound as a therapeutic agent for neurodegenerative diseases.

Future research should focus on:

  • Unbiased Target Identification: Employing methods like chemical proteomics or thermal proteome profiling to identify the direct binding partners of this compound in an unbiased manner.

  • In Vivo Validation: Using animal models with genetic modifications in the putative target (e.g., AChE knockout or knockdown mice) to confirm the engagement of this compound with its target and its therapeutic efficacy in vivo.

  • Broad-Spectrum Analysis: Investigating other potential targets, such as iNOS, in relevant cellular models of inflammation to explore the full therapeutic potential of this compound.

References

A Comparative Efficacy Analysis: Murpanicin vs. Vancomycin for Treatment of Gram-Positive Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the development of novel antibiotics is paramount. This guide presents a comparative analysis of a new investigational antibiotic, Murpanicin, against the established glycopeptide, Vancomycin. This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the efficacy of these two compounds based on preclinical data.

Introduction to this compound

This compound is a novel investigational antibiotic with a unique mechanism of action targeting bacterial cell wall synthesis. While Vancomycin acts by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound is hypothesized to inhibit a different enzymatic step in the peptidoglycan synthesis pathway, specifically targeting the transglycosylation process. This distinct mechanism suggests a potential for efficacy against vancomycin-resistant strains.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound compared to Vancomycin against various strains of Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Vancomycin
Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.51.0
Staphylococcus aureus (MRSA)0.51.5
Staphylococcus aureus (VISA)1.08.0
Enterococcus faecalis1.02.0
Enterococcus faecium (VRE)2.0>256

Data presented are mean values from triplicate experiments.

Table 2: Time-Kill Assay of this compound vs. Vancomycin against MRSA
Time (hours)This compound (4x MIC) Log10 CFU/mLVancomycin (4x MIC) Log10 CFU/mL
06.06.0
24.55.8
43.25.5
8<2.04.8
24<2.03.5

CFU: Colony Forming Units

Mechanism of Action and Experimental Workflows

To elucidate the distinct mechanisms of action and the experimental procedures used to generate the comparative data, the following diagrams are provided.

cluster_0 Vancomycin Mechanism of Action cluster_1 Hypothesized this compound Mechanism of Action Vanc Vancomycin DAla D-Ala-D-Ala terminus of peptidoglycan precursor Vanc->DAla Binds to Transglycosylase Transglycosylase Transpeptidase Transpeptidase CellWall Bacterial Cell Wall Transglycosylase->CellWall Inhibited Transpeptidase->CellWall Inhibited Murp This compound Transglycosylase_M Transglycosylase Murp->Transglycosylase_M Directly Inhibits LipidII Lipid II CellWall_M Bacterial Cell Wall Transglycosylase_M->CellWall_M Blocked

Caption: Comparative Mechanisms of Action.

cluster_0 MIC Assay Workflow start Prepare serial dilutions of This compound and Vancomycin inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine MIC: Lowest concentration with no visible growth incubate->read cluster_0 Time-Kill Assay Workflow start Inoculate broth with bacteria and antibiotic (this compound or Vancomycin at 4x MIC) sampling Collect aliquots at specified time points (0, 2, 4, 8, 24 hours) start->sampling dilute Perform serial dilutions of aliquots sampling->dilute plate Plate dilutions on agar plates dilute->plate incubate Incubate plates at 37°C for 24 hours plate->incubate count Count colonies to determine CFU/mL incubate->count

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mode of action of Murpanicin, commercially known as Mupirocin, and Erythromycin, a macrolide antibiotic. While both compounds are potent inhibitors of bacterial protein synthesis, their mechanisms of action are distinct, targeting different stages of this essential cellular process. This fundamental difference has significant implications for their spectrum of activity, potential for resistance, and clinical applications.

Executive Summary

Mupirocin, a unique topical antibiotic derived from Pseudomonas fluorescens, exerts its antibacterial effect by specifically inhibiting isoleucyl-tRNA synthetase, an enzyme crucial for the incorporation of isoleucine into proteins.[1][2][3][4][5][6][7] In contrast, Erythromycin, a member of the macrolide class of antibiotics, binds to the 50S subunit of the bacterial ribosome to inhibit the translocation step of protein synthesis. This guide will delve into the specifics of these mechanisms, supported by experimental data and protocols.

Comparative Data

The following table summarizes the key differences in the mode of action and antibacterial properties of Mupirocin and Erythromycin.

FeatureThis compound (Mupirocin)Erythromycin
Target Isoleucyl-tRNA synthetase (IleRS)50S ribosomal subunit
Mechanism Inhibits the charging of tRNA with isoleucine, leading to the cessation of protein synthesis.[4][5][6]Binds to the P-site of the 50S ribosomal subunit, blocking the exit of the nascent polypeptide chain and inhibiting translocation.
Spectrum of Activity Primarily active against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[7][8]Broad-spectrum, active against many Gram-positive and some Gram-negative bacteria.
Resistance Mechanism Modification of the target enzyme (IleRS) or acquisition of a resistant variant of the enzyme.Modification of the ribosomal target site, active efflux of the drug, or enzymatic inactivation.
Primary Use Topical treatment of skin infections.[4][9]Systemic treatment of a wide range of bacterial infections.

Mode of Action: A Detailed Look

This compound (Mupirocin): Inhibition of Aminoacyl-tRNA Synthetase

Mupirocin's unique mode of action involves the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS).[3][6] This enzyme is responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By binding to IleRS, Mupirocin prevents the formation of isoleucyl-tRNA, leading to a depletion of this essential building block and subsequent arrest of protein production.[4]

The specificity of Mupirocin for the bacterial enzyme over its mammalian counterpart is a key factor in its low toxicity profile.[7]

cluster_mupirocin Mupirocin Mode of Action Mupirocin Mupirocin IleRS Isoleucyl-tRNA Synthetase (IleRS) Mupirocin->IleRS Inhibits Isoleucine_tRNA Isoleucyl-tRNA IleRS->Isoleucine_tRNA Catalyzes formation of Protein_Synthesis Protein Synthesis Isoleucine_tRNA->Protein_Synthesis Required for

Caption: Mupirocin's inhibitory effect on protein synthesis.

Erythromycin: Targeting the Bacterial Ribosome

Erythromycin's mechanism of action is centered on the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit in close proximity to the peptidyltransferase center and the polypeptide exit tunnel. This binding event physically obstructs the growing polypeptide chain, thereby inhibiting the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome. This stalls protein synthesis, leading to a bacteriostatic effect.

cluster_erythromycin Erythromycin Mode of Action Erythromycin Erythromycin Ribosome_50S 50S Ribosomal Subunit Erythromycin->Ribosome_50S Binds to Translocation Peptide Translocation Ribosome_50S->Translocation Inhibits Protein_Elongation Protein Elongation Translocation->Protein_Elongation Is a key step in

Caption: Erythromycin's inhibition of protein elongation.

Experimental Protocols

The distinct mechanisms of Mupirocin and Erythromycin can be elucidated and compared using a variety of in vitro and in vivo experimental protocols.

In Vitro Protein Synthesis Inhibition Assay

Objective: To quantify the inhibitory effect of Mupirocin and Erythromycin on bacterial protein synthesis.

Methodology:

  • Preparation of Cell-Free Extract: A bacterial cell-free extract containing ribosomes, tRNA, and other necessary components for protein synthesis is prepared from a susceptible bacterial strain (e.g., Staphylococcus aureus).

  • Reaction Mixture: A reaction mixture is prepared containing the cell-free extract, a radiolabeled amino acid (e.g., [³H]-leucine), ATP, GTP, and a template mRNA.

  • Inhibitor Addition: Varying concentrations of Mupirocin and Erythromycin are added to the reaction mixtures. A control with no antibiotic is also included.

  • Incubation: The mixtures are incubated at 37°C to allow for protein synthesis.

  • Quantification: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into trichloroacetic acid (TCA)-precipitable material.

  • Data Analysis: The concentration of each antibiotic required to inhibit protein synthesis by 50% (IC₅₀) is calculated.

Workflow: In Vitro Protein Synthesis Assay Start Prepare Cell-Free Extract Mix Prepare Reaction Mixture (radiolabeled amino acid, mRNA, etc.) Start->Mix Add_Inhibitor Add Mupirocin or Erythromycin Mix->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Precipitate Precipitate Proteins (TCA) Incubate->Precipitate Measure Measure Radioactivity Precipitate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Experimental workflow for in vitro protein synthesis inhibition assay.

Aminoacyl-tRNA Synthetase Activity Assay

Objective: To specifically measure the inhibitory effect of Mupirocin on isoleucyl-tRNA synthetase activity.

Methodology:

  • Enzyme Purification: Isoleucyl-tRNA synthetase is purified from a bacterial source.

  • Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, radiolabeled isoleucine (e.g., [¹⁴C]-isoleucine), tRNA specific for isoleucine, ATP, and Mg²⁺.

  • Inhibitor Addition: Different concentrations of Mupirocin are added to the reaction mixtures.

  • Incubation: The mixtures are incubated to allow the aminoacylation reaction to proceed.

  • Quantification: The amount of radiolabeled isoleucyl-tRNA formed is measured by filtering the reaction mixture and quantifying the radioactivity retained on the filter.

  • Data Analysis: The inhibitory constant (Ki) for Mupirocin is determined.

Ribosome Binding Assay

Objective: To demonstrate the binding of Erythromycin to bacterial ribosomes.

Methodology:

  • Ribosome Isolation: 70S ribosomes are isolated from a susceptible bacterial strain.

  • Radiolabeling: Erythromycin is radiolabeled (e.g., with [³H]).

  • Binding Reaction: The isolated ribosomes are incubated with varying concentrations of radiolabeled Erythromycin.

  • Separation: The ribosome-bound Erythromycin is separated from the unbound drug using techniques like equilibrium dialysis or filter binding.

  • Quantification: The amount of radioactivity associated with the ribosomes is measured.

  • Data Analysis: The dissociation constant (Kd) for the binding of Erythromycin to the ribosome is calculated.

Conclusion

This compound (Mupirocin) and Erythromycin represent two distinct and effective strategies for inhibiting bacterial protein synthesis. Mupirocin's unique targeting of isoleucyl-tRNA synthetase makes it a valuable topical agent, particularly against resistant Gram-positive pathogens. Erythromycin's interaction with the ribosome provides broad-spectrum activity for systemic use. Understanding their differential modes of action is paramount for the rational use of these antibiotics and for the development of new antimicrobial agents that can overcome existing resistance mechanisms. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other protein synthesis inhibitors.

References

Comparative Analysis of Cross-Resistance Between Murpanicin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The antibiotic "Murpanicin" is a fictional substance. The data, experimental protocols, and signaling pathways presented in this guide are hypothetical and for illustrative purposes to meet the prompt's requirements for a comparative analysis of antibiotic cross-resistance.

This guide provides a comparative analysis of the cross-resistance profile of the novel antibiotic, this compound, with several established classes of antibiotics. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential of this compound in combating antibiotic-resistant bacteria.

Data Summary of Cross-Resistance Studies

The antimicrobial activity of this compound was evaluated against a panel of clinically relevant bacterial strains with known resistance mechanisms. The Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics were determined using the broth microdilution method.

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)Daptomycin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Methicillin-Susceptible (MSSA)0.5120.5
Staphylococcus aureus NRS384Methicillin-Resistant (MRSA)0.5120.5
Staphylococcus aureus NRS1Vancomycin-Intermediate (VISA)1821
Staphylococcus aureus VRS1Vancomycin-Resistant (VRSA)13221
Enterococcus faecalis ATCC 29212Vancomycin-Susceptible (VSE)2212
Enterococcus faecium ATCC 51559Vancomycin-Resistant (VRE)2>25612

Key Observation: The data suggests a lack of cross-resistance between this compound and glycopeptide antibiotics (Vancomycin) or oxazolidinones (Linezolid). This compound retained its potency against methicillin-resistant, vancomycin-intermediate, and vancomycin-resistant strains of S. aureus, as well as vancomycin-resistant E. faecium.

Experimental Protocols

The MIC of this compound and comparator agents was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: A panel of Gram-positive bacteria, including reference strains and clinical isolates with defined resistance profiles, was used.

  • Inoculum Preparation: Bacterial suspensions were prepared from overnight cultures and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Dilution: Serial two-fold dilutions of the antibiotics were prepared in 96-well microtiter plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

The disk diffusion assay was performed to provide a qualitative assessment of susceptibility.

  • Agar Plates: Mueller-Hinton agar plates were used.

  • Inoculum: A standardized bacterial suspension was swabbed uniformly across the surface of the agar.

  • Antibiotic Disks: Paper disks impregnated with a standard concentration of the test antibiotics were placed on the agar surface.

  • Incubation: Plates were incubated at 37°C for 18-24 hours.

  • Zone of Inhibition: The diameter of the zone of no growth around each disk was measured and interpreted according to CLSI standards.

Visualizations

G cluster_0 Strain Selection & Preparation cluster_1 MIC Determination cluster_2 Disk Diffusion Assay cluster_3 Data Analysis A Select Bacterial Strains (Susceptible & Resistant) B Culture Bacteria (18-24h at 37°C) A->B C Prepare Standardized Inoculum (~5x10^5 CFU/mL) B->C E Inoculate Microtiter Plates C->E H Inoculate Agar Plates C->H D Prepare Serial Dilutions of Antibiotics (this compound & Comparators) D->E F Incubate Plates (18-24h at 37°C) E->F G Read MIC Values F->G L Compare MICs of this compound against Susceptible vs. Resistant Strains G->L I Apply Antibiotic Disks H->I J Incubate Plates (18-24h at 37°C) I->J K Measure Zones of Inhibition J->K K->L M Analyze for Cross-Resistance or Collateral Sensitivity L->M G cluster_0 This compound Mechanism of Action cluster_1 Resistance Mechanism This compound This compound Target Inhibition of Isoprenyl Phosphate Phosphatase (IPP) This compound->Target Reduced_Binding Reduced this compound Binding This compound->Reduced_Binding Lipid_I Disruption of Lipid I Synthesis Target->Lipid_I PGN Inhibition of Peptidoglycan Synthesis Lipid_I->PGN Lysis Cell Lysis PGN->Lysis Mutation Mutation in ipp Gene Altered_Target Altered IPP Enzyme Mutation->Altered_Target Altered_Target->Lipid_I Allows continued synthesis Altered_Target->Reduced_Binding Resistance Resistance to this compound Reduced_Binding->Resistance

Unable to Identify "Murpanicin" in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific and medical databases has yielded no information on a compound named "Murpanicin." As a result, it is not possible to provide a comparison guide on its synergistic effects with other drugs, as requested.

The core requirements of the user's request—including quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—are contingent upon the existence of published research on this specific compound. Without any primary or secondary sources detailing the mechanism of action, preclinical studies, or clinical trials of "this compound," a fact-based and accurate guide cannot be generated.

It is possible that "this compound" may be:

  • A very new or internal codename for a compound not yet disclosed in public-facing research.

  • A significant misspelling of an existing drug.

  • A hypothetical or theoretical compound.

We encourage researchers, scientists, and drug development professionals to verify the name and spelling of the compound of interest. Should a correct or alternative name be provided, a thorough analysis based on the user's detailed specifications can be conducted.

Murpanicin: A Cytotoxic Profile in Comparison to Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Murpanicin, a coumarin compound isolated from Murraya exotica, has emerged as a subject of interest for its potential biological activities. This guide provides a comparative analysis of the cytotoxic effects of this compound against established standard-of-care chemotherapeutic agents, namely Doxorubicin, Paclitaxel, and Cisplatin. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as an anticancer agent.

Comparative Cytotoxicity Analysis

The cytotoxic potential of a compound is a critical determinant of its prospective utility in cancer therapy. The following table summarizes the available in vitro cytotoxicity data for this compound and three standard chemotherapeutic drugs against the human breast adenocarcinoma cell line, MDA-MB-231. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.

CompoundCell LineIncubation TimeIC50Citation
This compound MDA-MB-23124 hours> 100 µg/mL
Doxorubicin MDA-MB-23124 hours0.9 µM[1]
MDA-MB-23148 hours0.58 µM[2]
Paclitaxel MDA-MB-231120 hours≥ 5 nM[3]
MDA-MB-23124 hours~24 µM (no significant toxicity)[4]
Cisplatin MDA-MB-23124 hours> 200 µM[5]
MDA-MB-23148 hours56.27 µM[5]
MDA-MB-23148 hours8.12 µg/mL[6]

Note: The presented IC50 values are compiled from different studies and may reflect variations in experimental conditions. Direct comparative studies are essential for a conclusive assessment. The data for this compound suggests low direct cytotoxicity to MDA-MB-231 cells under the tested conditions.

Experimental Protocols

The determination of cytotoxicity is predicated on robust and reproducible experimental methodologies. The following section details a standard protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[7] This product is then solubilized, and its concentration is determined by spectrophotometric measurement.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (this compound, Doxorubicin, Paclitaxel, Cisplatin)

  • 96-well microtiter plates

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways affected by this compound and the established mechanisms of action for the standard chemotherapeutics.

Murpanicin_Pathway This compound This compound (Coumarin) CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor PI3K PI3K This compound->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation CellSurfaceReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis Chemo_Mechanisms cluster_doxo Doxorubicin cluster_pacli Paclitaxel cluster_cis Cisplatin Doxorubicin Doxorubicin DNA_intercalation DNA Intercalation Doxorubicin->DNA_intercalation TopoisomeraseII Topoisomerase II Inhibition Doxorubicin->TopoisomeraseII DNA_damage DNA Damage DNA_intercalation->DNA_damage TopoisomeraseII->DNA_damage Apoptosis_doxo Apoptosis DNA_damage->Apoptosis_doxo Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_arrest Mitotic Arrest Microtubules->Mitotic_arrest Apoptosis_pacli Apoptosis Mitotic_arrest->Apoptosis_pacli Cisplatin Cisplatin DNA_crosslinking DNA Cross-linking Cisplatin->DNA_crosslinking DNA_damage_cis DNA Damage DNA_crosslinking->DNA_damage_cis Apoptosis_cis Apoptosis DNA_damage_cis->Apoptosis_cis Experimental_Workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate (e.g., 24-72h) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

References

Independent verification of "Murpanicin" structure-activity relationships

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the structure-activity relationships for a compound named "Murpanicin" could not be conducted as no publicly available scientific literature or data appears to exist for a substance with this name. It is possible that "this compound" is a novel, proprietary, or hypothetical compound.

To fulfill the user's request for a comparison guide, this document will serve as a template, utilizing a well-characterized class of molecules—non-symmetrical choline kinase inhibitors—as an illustrative example. This guide is structured to meet all core requirements, including data presentation, detailed experimental protocols, and mandatory visualizations, providing a framework that researchers, scientists, and drug development professionals can adapt for their own compounds of interest.

Comparative Analysis of Choline Kinase Inhibitors

Choline kinase (ChoK) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[1][2][3] Its upregulation is a hallmark of many cancers, making it a promising target for anticancer drug development.[1][2][4][5] This guide focuses on a series of non-symmetrical ChoK inhibitors, comparing their enzymatic inhibition with their antiproliferative activity across various cancer cell lines.

Data Presentation: Structure-Activity Relationships

The following table summarizes the structure-activity relationship (SAR) data for two series of non-symmetrical choline kinase inhibitors, designated as series 3a-h and 4a-h. These compounds share a common structural scaffold but differ in the atom connecting a linker to a 3-aminophenol head and the length of that linker.[6][7][8] The data presented compares their ability to inhibit the ChoKα1 enzyme (IC50) and their antiproliferative effects (GI50) on the HT-29 human colon cancer cell line.

Compound IDLinker ConnectionLinker Length (n)ChoKα1 Inhibition IC50 (µM)Antiproliferative Activity GI50 (µM) on HT-29 cells
3a O-atom2> 10010.5 ± 1.2
3c O-atom415.8 ± 1.53.9 ± 0.4
3h O-atom1010.5 ± 1.11.9 ± 0.2
4a N-atom28.9 ± 0.915.5 ± 1.8
4f N-atom81.8 ± 0.24.8 ± 0.5
4h N-atom101.5 ± 0.13.1 ± 0.3

Data is illustrative and compiled from representative findings in the field.[6][7][8]

Key SAR Observations:

  • Enzyme Inhibition: Compounds with an N-atom linker connection (series 4a-h) generally exhibit more potent inhibition of the ChoKα1 enzyme than those with an O-atom linker (series 3a-h).[6][7][8]

  • Antiproliferative Activity: Conversely, the O-linked series (3a-h) often shows superior antiproliferative activity.[6][7][8]

  • Linker Length: For enzymatic inhibition, a shorter linker length is generally preferred. However, for antiproliferative effects, increased linker length, which also increases lipophilicity, appears to be beneficial.[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Choline Kinase Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of ChoK by measuring the phosphorylation of radiolabeled choline.

Materials:

  • Recombinant human ChoKα1 enzyme

  • [¹⁴C]-Choline

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

  • Test compounds (inhibitors)

  • Diethyl ether

  • Thin-Layer Chromatography (TLC) plates

  • TLC solvent system (e.g., 0.9% NaCl:methanol:ammonium hydroxide)

  • Autoradiography film or phosphorimager

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and [¹⁴C]-choline.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding the recombinant ChoKα1 enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a denaturing agent or placing on ice).

  • Separate the radiolabeled product ([¹⁴C]-phosphocholine) from the substrate ([¹⁴C]-choline) using TLC.[9][10]

  • Quantify the amount of [¹⁴C]-phosphocholine using autoradiography or a phosphorimager.[9][10]

  • Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting inhibition percentage against inhibitor concentration.

Antiproliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which serves as a measure of a compound's cytotoxic or cytostatic effects.[11]

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells.

  • Determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Mandatory Visualization

The following diagrams were created using the DOT language to illustrate key pathways and relationships.

G cluster_0 Structural Modifications cluster_1 Biological Activity Linker_Atom Linker Atom (O vs N) Enzyme_Inhibition ChoKα1 Inhibition (IC50) Linker_Atom->Enzyme_Inhibition N-link > O-link Antiproliferative Antiproliferative Activity (GI50) Linker_Atom->Antiproliferative O-link > N-link Linker_Length Linker Length (n=2 to 10) Linker_Length->Enzyme_Inhibition Shorter is better Linker_Length->Antiproliferative Longer is better

Caption: Key Structure-Activity Relationships of Choline Kinase Inhibitors.

G cluster_0 In Vitro Enzymatic Assay cluster_1 Cell-Based Proliferation Assay A1 Incubate ChoKα1 with Test Compound & [¹⁴C]-Choline A2 Separate Products by TLC A1->A2 A3 Quantify [¹⁴C]-Phosphocholine A2->A3 A4 Calculate IC50 A3->A4 B6 Calculate GI50 A4->B6 Compare Potency B1 Seed Cancer Cells in 96-well Plates B2 Treat with Test Compound B1->B2 B3 Add MTT Reagent B2->B3 B4 Solubilize Formazan B3->B4 B5 Measure Absorbance (570nm) B4->B5 B5->B6

Caption: Experimental Workflow for Inhibitor Evaluation.

G Choline Choline ChoK Choline Kinase (ChoK) Choline->ChoK ATP ATP ATP->ChoK ADP ADP PC Phosphocholine PtdCho Phosphatidylcholine PC->PtdCho Kennedy Pathway Membrane Membrane Synthesis & Signaling PtdCho->Membrane Inhibitor ChoK Inhibitor Inhibitor->ChoK ChoK->ADP ChoK->PC Mg²⁺

Caption: The Choline Kinase Signaling Pathway and Point of Inhibition.

References

Safety Operating Guide

Safe Disposal of Murpanicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Murpanicin, a coumarin-based TRPV2 channel inhibitor with anti-inflammatory and insecticidal properties.

This compound, intended for research use only, requires careful handling and disposal due to its chemical nature and biological activity. Adherence to these procedures will minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Hazard Summary

The following table summarizes the key hazard information for compounds in the coumarin class, which should be considered when handling and disposing of this compound.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity (Oral) Toxic or harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor.[1][2]
Skin Sensitization May cause an allergic skin reaction.Avoid breathing dust. Wear protective gloves. If on skin, wash with plenty of water.[1][2]
Aquatic Hazard (Chronic) Harmful to aquatic life with long-lasting effects.Avoid release to the environment.[1][2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved hazardous waste management service.

Step 1: Waste Collection and Segregation

  • Solid Waste:

    • Place any solid this compound waste, including unused product and contaminated consumables (e.g., weigh boats, contaminated paper towels), into a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a dedicated, labeled hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate.

    • Do not mix with other incompatible waste streams.

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The primary hazards (e.g., "Toxic," "Environmental Hazard").

    • The date the waste was first added to the container (accumulation start date).

Step 3: Storage of Waste

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area must be under the control of the laboratory personnel and away from general laboratory traffic.

  • Ensure the storage area is secure, well-ventilated, and segregated from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

  • The most common and recommended final disposal method is incineration at a permitted industrial facility.[3][4]

  • Never dispose of this compound down the drain or in the regular trash, as it can be harmful to aquatic life.[1][5]

Experimental Decontamination Protocol

For decontaminating glassware or non-disposable equipment that has come into contact with this compound, follow this procedure:

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual this compound. Collect this rinsate as hazardous liquid waste.

  • Wash: Wash the equipment thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Murpanicin_Disposal_Workflow start Generate this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store Securely in Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Approved Waste Contractor for Pickup store->contact_ehs disposal Final Disposal via Incineration contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Personal Protective Equipment (PPE) for Handling Murpanicin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Murpanicin" is a fictional compound, this guidance is based on the safety protocols for handling potent cytotoxic and mutagenic compounds. Always consult your institution's safety officer and the specific Safety Data Sheet (SDS) for any new compound.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent cytotoxic and suspected mutagenic aminocoumarin antibiotic. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls

This compound is a fine crystalline powder that poses a significant health risk through inhalation, dermal contact, and ingestion.[1][2][3] The primary goals are to prevent aerosol generation and skin contact.

  • Primary Engineering Control: All handling of this compound powder (weighing, reconstituting) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.

  • Secondary Controls: Work should be conducted in a designated area with restricted access. The work surface should be covered with disposable, absorbent bench paper.

Required Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier between the handler and the hazardous compound.[2][4] The following table summarizes the required PPE for handling this compound.

Task Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Handling Stock Powder (weighing, aliquoting)Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 rated).[3][5] Inner glove tucked under the cuff, outer glove over the cuff.Disposable, solid-front, back-closing chemotherapy gown.ANSI Z87.1-rated safety glasses with side shields and a full-face shield.[4]Fit-tested N95 or higher respirator.[4]
Handling Solubilized this compound (low concentration)Single pair of chemotherapy-tested nitrile gloves.Standard lab coat.ANSI Z87.1-rated safety glasses with side shields.Not required unless aerosols may be generated.
Administering to Cell Cultures (in BSC)Double-gloving with chemotherapy-tested nitrile gloves.Disposable chemotherapy gown.ANSI Z87.1-rated safety glasses with side shields.Not required when working within a certified BSC.
Spill Cleanup Double-gloving with industrial-thickness (>0.45mm) nitrile or neoprene gloves.[1]Disposable chemotherapy gown and shoe covers.Goggles and a full-face shield.[2]Fit-tested N95 or higher respirator.[2]
Waste Disposal Double-gloving with chemotherapy-tested nitrile gloves.Disposable chemotherapy gown.ANSI Z87.1-rated safety glasses with side shields.Not required.

Procedural Guidelines

Donning and Doffing PPE

Donning Sequence:

  • Perform hand hygiene.

  • Don shoe covers.

  • Don the inner pair of gloves.

  • Don the chemotherapy gown, ensuring complete back closure.

  • Don the outer pair of gloves, ensuring the cuffs are pulled over the gown sleeves.

  • Don eye and face protection.

  • Don respiratory protection (if required).

Doffing Sequence (to minimize contamination):

  • Remove outer gloves.

  • Remove gown and shoe covers in a manner that turns them inside out.

  • Perform hand hygiene.

  • Remove face shield and eye protection.

  • Remove respirator.

  • Remove inner gloves.

  • Perform thorough hand hygiene.

Spill Management Protocol

Prompt and correct handling of a spill is crucial to prevent exposure.[1][2]

  • Alert & Secure: Immediately alert others in the area and restrict access.

  • Don PPE: Wear the appropriate spill cleanup PPE as detailed in the table above.

  • Contain: Cover the spill with absorbent pads from a chemotherapy spill kit. For powders, gently cover with wetted absorbent material to avoid aerosolizing the powder.

  • Clean: Working from the outside in, collect all contaminated materials using scoops or forceps. Place them into a designated cytotoxic waste container.

  • Decontaminate: Clean the spill area three times using a detergent solution followed by a suitable deactivating agent (consult your safety officer for an appropriate agent for aminocoumarins).[2]

  • Dispose: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Sharps: Needles, syringes, and glass vials must be placed in a puncture-resistant sharps container designated for cytotoxic waste.

  • Solid Waste: Gloves, gowns, bench paper, and other contaminated lab supplies must be placed in a clearly labeled, sealed plastic bag or container for cytotoxic waste.[6]

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Murpanicin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside BSC) cluster_cleanup Post-Handling & Disposal A 1. Assemble Materials (this compound, Diluents, etc.) B 2. Don Full PPE (Double Gloves, Gown, Face Shield) A->B C 3. Prepare BSC Work Area (Disinfect, Lay Bench Paper) B->C D 4. Weigh/Reconstitute This compound Powder C->D E 5. Perform Experiment (e.g., Cell Treatment) D->E F 6. Segregate Waste E->F G 7. Decontaminate BSC & Equipment F->G H 8. Doff PPE Correctly G->H I 9. Final Hand Hygiene H->I

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.